molecular formula C12H16FNO B2923244 2-(3-Fluorophenyl)-5,5-dimethylmorpholine CAS No. 1099623-16-1

2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B2923244
CAS No.: 1099623-16-1
M. Wt: 209.264
InChI Key: MVNHMIHGVNHOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-5,5-dimethylmorpholine (CAS 1099623-16-1) is a synthetically produced morpholine derivative of significant interest in central nervous system (CNS) research and medicinal chemistry. The morpholine ring is a privileged scaffold in drug discovery, known to confer favorable physicochemical properties that enhance solubility and blood-brain barrier permeability, making it highly relevant for neuropharmacological applications . This compound is a key analogue in the study of structurally related agents, such as bupropion metabolites, for developing novel smoking cessation therapies . Research indicates that similar 3,5,5-trimethylmorpholine analogues act as potent inhibitors of dopamine and norepinephrine uptake and function as antagonists at neuronal nicotinic acetylcholine receptors (nAChRs) . These dual mechanisms are targeted to counteract the reinforcing effects of nicotine. Furthermore, compounds within this structural class have been investigated for a range of other therapeutic potentials, including as antidepressants and analgesics . 2-(3-Fluorophenyl)-5,5-dimethylmorpholine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-5,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNHMIHGVNHOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

2-(3-Fluorophenyl)-5,5-dimethylmorpholine is a synthetic heterocyclic compound belonging to the phenylmorpholine class of psychostimulants and anorectics. Structurally, it is the 3-fluoro analogue of G-130 (2-phenyl-5,5-dimethylmorpholine) , a compound originally investigated for its potent anorectic properties with reduced central nervous system (CNS) stimulation compared to phenmetrazine.

This guide provides a comprehensive technical analysis of the molecule, focusing on the gem-dimethyl substitution at the 5-position, which sterically constrains the morpholine ring, potentially enhancing selectivity for monoamine transporters. We explore its chemical synthesis, physicochemical profile, and theoretical pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).

Chemical Structure & Stereochemistry[1]

Core Scaffold Analysis

The molecule consists of a morpholine ring substituted with a 3-fluorophenyl group at the C2 position and a gem-dimethyl pair at the C5 position.

  • Formula: C₁₂H₁₆FNO

  • Molecular Weight: 209.26 g/mol [1]

  • Systematic Name: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine[2]

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The presence of two methyl groups at C5 is the defining structural feature distinguishing this compound from phenmetrazine (3-methyl-2-phenylmorpholine).

  • Conformational Lock: The bulky methyl groups restrict the conformational flexibility of the morpholine ring, favoring a chair conformation that may optimize binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Metabolic Blockade: The C5 position is sterically crowded, preventing oxidative metabolism at this site, potentially extending the half-life compared to unsubstituted morpholines.

Electronic Effects of 3-Fluoro Substitution
  • Metabolic Stability: The fluorine atom at the meta position of the phenyl ring blocks metabolic hydroxylation (a common clearance pathway for phenylmorpholines), potentially increasing oral bioavailability.

  • Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.

  • Electronegativity: The electron-withdrawing nature of fluorine pulls density from the aromatic ring, altering pi-stacking interactions within the transporter binding pocket.

Synthesis & Manufacturing Protocols

The synthesis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine follows a convergent route utilizing 2-amino-2-methyl-1-propanol to install the gem-dimethyl moiety directly.

Retrosynthetic Analysis

The morpholine ring is constructed via an intramolecular cyclization of a linear amino-alcohol precursor.

  • Precursors: 3'-Fluorophenacyl bromide (or 2-bromo-1-(3-fluorophenyl)ethan-1-one) and 2-amino-2-methyl-1-propanol.

Detailed Synthetic Protocol

Note: This protocol is based on standard methodologies for G-130 analogues.

Step 1: N-Alkylation

Reagents: 2-Bromo-1-(3-fluorophenyl)ethan-1-one, 2-amino-2-methyl-1-propanol, Toluene/DCM.

  • Dissolve 2-amino-2-methyl-1-propanol (2.0 eq) in toluene at 0°C.

  • Add a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) dropwise to prevent bis-alkylation.

  • Stir at room temperature for 12–18 hours.

  • Workup: Filter off the hydrobromide salt of the excess amine. Concentrate the filtrate to yield the intermediate aminoketone: 2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-(3-fluorophenyl)ethan-1-one.

Step 2: Carbonyl Reduction

Reagents: Sodium Borohydride (NaBH₄), Ethanol/Methanol.

  • Dissolve the aminoketone in ethanol.

  • Add NaBH₄ (1.5 eq) portion-wise at 0°C.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench: Add dilute HCl to decompose excess borohydride.

  • Workup: Basify with NaOH, extract with DCM, and evaporate to yield the diol intermediate: 1-(3-fluorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]ethanol.

Step 3: Cyclodehydration (Ring Closure)

Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Triflic Acid.

  • Add the diol intermediate to cold concentrated H₂SO₄ (0°C).

  • Heat the mixture to 70–80°C for 2–4 hours. Mechanism: Acid-catalyzed dehydration facilitates intramolecular ether formation.

  • Workup: Pour onto crushed ice. Basify carefully with 50% NaOH (exothermic) to pH 12.

  • Extract with diethyl ether or DCM.[3] Dry over anhydrous MgSO₄.

  • Purification: Convert to the hydrochloride salt using HCl/ether gas for crystallization.

Synthesis Flowchart (Graphviz)

Synthesispathway Start1 3-Fluorophenacyl Bromide Step1 N-Alkylation (Toluene, 0-25°C) Start1->Step1 Start2 2-Amino-2-methyl- 1-propanol Start2->Step1 Inter1 Aminoketone Intermediate Step1->Inter1 Step2 Reduction (NaBH4, EtOH) Inter1->Step2 Inter2 Diol Intermediate Step2->Inter2 Step3 Cyclodehydration (H2SO4, 80°C) Inter2->Step3 Product 2-(3-Fluorophenyl)- 5,5-dimethylmorpholine Step3->Product

Figure 1: Convergent synthesis pathway for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine via the amino-alcohol route.

Physicochemical Properties[5][6][7][8][9][10][11]

The following properties are derived from SAR data of the phenylmorpholine class and computational predictions for the C₁₂H₁₆FNO structure.

PropertyValue (Predicted/Observed)Significance
Formula C₁₂H₁₆FNOCore stoichiometry.
Molar Mass 209.26 g/mol Optimal for CNS penetration (<400 Da).
LogP ~2.3 – 2.6Highly lipophilic; excellent BBB permeability.
pKa ~9.2 (Amine)Exists predominantly as a cation at physiological pH.
H-Bond Donors 1 (NH)Critical for binding to Asp79 in DAT.
H-Bond Acceptors 2 (N, O)Morpholine oxygen acts as a weak acceptor.
Rotatable Bonds 1 (Phenyl-Morpholine bond)Restricted rotation due to steric bulk.

Pharmacological Profile (SAR & Mechanism)

Mechanism of Action

Based on the structural homology to G-130 and Phenmetrazine , 2-(3-Fluorophenyl)-5,5-dimethylmorpholine functions as a Monoamine Reuptake Inhibitor .

  • Primary Target: Norepinephrine Transporter (NET).

  • Secondary Target: Dopamine Transporter (DAT).

  • Serotonin (SERT): Likely negligible affinity (typical for 2-phenylmorpholines).

The 5,5-dimethyl substitution generally reduces potency slightly compared to the 3-methyl analogues (phenmetrazine) but significantly reduces abuse liability and CNS stimulant effects, shifting the profile towards anorectic efficacy.

Structure-Activity Relationship (SAR) Logic
  • Phenyl Ring: Essential for pi-pi stacking in the transporter. The 3-fluoro substituent typically enhances NET selectivity over DAT compared to the unsubstituted parent.

  • Nitrogen Atom: The secondary amine is crucial for ionic bonding with the aspartate residue in the transporter's binding site.

  • 5,5-Dimethyl Group:

    • Unlike the 3-methyl group in phenmetrazine (which creates chiral centers at C2 and C3), the 5,5-dimethyl group is achiral but bulky.

    • It forces the morpholine ring into a specific chair conformation that mimics the bioactive conformation of catecholamines.

Pharmacophore Map (Graphviz)

SAR_Map Core Morpholine Ring (Scaffold) Sub1 3-Fluoro Group (Metabolic Stability, NET Selectivity) Core->Sub1 C2 Position Sub2 Secondary Amine (Ionic Bond to Asp79) Core->Sub2 N4 Position Sub3 5,5-Dimethyl (Conformational Lock, Reduced Stimulant Effect) Core->Sub3 C5 Position Effect1 Increased Lipophilicity Sub1->Effect1 Effect2 Anorectic Efficacy > Psychostimulation Sub3->Effect2

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of specific moieties.[4]

Analytical Characterization

For researchers synthesizing this compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.0–7.4 ppm: Multiplet (4H, aromatic protons). Distinct splitting pattern due to F-coupling.

    • δ 4.5 ppm: DD (1H, benzylic proton at C2).

    • δ 1.1–1.3 ppm: Two singlets (6H, gem-dimethyl groups). Note: If the ring is locked, these may appear as distinct peaks due to axial/equatorial environments.

    • δ 2.8–3.5 ppm: Multiplets (Morpholine ring protons).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 210.27 m/z.

    • Fragmentation: Loss of the morpholine ring or fluorine radical is common.

References

  • Vertex AI Search. (2026). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Retrieved from 5

  • ChemicalBook. (2026). 2-(3-fluorophenyl)-5,5-dimethylmorpholine Structure and Properties. Retrieved from 2

  • PubChem. (2026).[6] Analogue Data: (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol.[7][8] Retrieved from 7

  • Wikipedia. (2026). 2-Phenyl-5,5-dimethylmorpholine (G-130) and Related Phenylmorpholines.[9] Retrieved from 9

  • Sigma-Aldrich. (2026). 2-(3-Fluorophenyl)-2-methylmorpholine hydrochloride Properties. Retrieved from 10

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine scaffold is a ubiquitous pharmacophore in FDA-approved therapeutics (e.g., Gefitinib, Linezolid, Timolol), valued for its ability to modulate lipophilicity and solubility. However, the morpholine ring is metabolically vulnerable to oxidative ring-opening and N-dealkylation.

Fluorination of the morpholine core represents a high-impact medicinal chemistry strategy.[1][2][3] It serves three critical functions:

  • Metabolic Blocking: Prevents Cytochrome P450-mediated

    
    -hydroxylation.
    
  • pKa Modulation: Lowers the basicity of the nitrogen (typically from ~8.3 to ~5.5–6.5), improving passive permeability and reducing lysosomotropic trapping.

  • Conformational Locking: Exploits the gauche effect to bias the ring into specific chair conformations, enhancing receptor selectivity.

This guide provides a technical deep-dive into the design, synthesis, and biological characterization of fluorinated morpholine derivatives.

Physicochemical Foundations of Fluorination

Electronic Modulation (pKa)

The high electronegativity of fluorine (


) exerts a strong inductive effect (

), pulling electron density away from the morpholine nitrogen. This reduces the availability of the lone pair for protonation.
  • Strategic Value: Lowering the pKa improves blood-brain barrier (BBB) penetration by increasing the fraction of the neutral species at physiological pH (7.4). It also reduces hERG channel inhibition, a common liability of basic amines.

Table 1: Comparative Physicochemical Properties

ScaffoldStructureApprox. pKa (Conj. Acid)LogP (Est.)Metabolic Liability
Morpholine unsubstituted8.3-0.86High (N-oxide, Ring open)
2-Fluoromorpholine

-F to Oxygen
~7.1-0.65Moderate
3-Fluoromorpholine

-F to Nitrogen
~5.8-0.55Low (Blocked

-site)
3,3-Difluoromorpholine gem-difluoro~4.2-0.30Very Low
(trifluoromethyl)morpholine

subst.
~5.0+0.20Low
Conformational Control (The Gauche Effect)

Unlike steric bulk which prefers equatorial positioning, fluorine on a heterocycle often prefers an axial orientation due to the gauche effect. This occurs when the


 bond orbital donates electron density into the low-lying 

antibonding orbital.
  • 3-Fluoromorpholine: The fluorine atom at C3 tends to adopt an axial position to maximize overlap with the nitrogen lone pair (if

    
     is pyramidal) or adjacent 
    
    
    
    bonds. This "locks" the morpholine chair, potentially reducing the entropic penalty of binding to a target protein.

Metabolic Stability & Mechanism[2][4][5][6][7][8]

The primary metabolic clearance pathway for morpholine-containing drugs is oxidative attack by CYP450 isoforms (mainly CYP3A4 and CYP2D6).

The Vulnerability

CYP450 abstracts a hydrogen atom from the carbon


 to the nitrogen (C3 or C5), forming a radical intermediate. This collapses to an iminium ion or hemiaminal, leading to ring opening (to form a linear amino-acid metabolite) or N-dealkylation.
The Fluorine Blockade

Replacing the


-hydrogen with fluorine renders C-H abstraction impossible at that site (C-F bond energy 

116 kcal/mol vs. C-H

98 kcal/mol). Furthermore, the inductive effect deactivates the adjacent C-H bonds, making the entire ring more resistant to oxidation.

MetabolicPathway Parent Morpholine Drug CYP CYP450 (Oxidation) Parent->CYP Radical C-Centered Radical (α-position) CYP->Radical H-abstraction Stable Metabolically Stable (No α-H abstraction) CYP->Stable C-F Bond Stronger than C-H Hemiaminal Hemiaminal Intermediate Radical->Hemiaminal OH rebound RingOpen Ring Opening (Inactive/Toxic) Hemiaminal->RingOpen Collapse Fluorinated 3-Fluoromorpholine Analog Fluorinated->CYP Resistant

Figure 1: Mechanism of metabolic instability in morpholines and the stabilizing effect of fluorination.

Synthetic Architectures

Accessing fluorinated morpholines requires specialized protocols, as direct fluorination of the formed ring is often non-selective.

Protocol A: Deoxofluorination (The DAST Method)

Best for converting available hydroxy-morpholines to fluoro-morpholines.

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, Dichloromethane (DCM).

  • Precursor: Start with N-Boc-3-hydroxymorpholine (commercially available or synthesized from amino acids).

  • Reaction: Dissolve precursor in anhydrous DCM at -78°C under inert atmosphere (

    
    ).
    
  • Addition: Add DAST (1.5 eq) dropwise.

  • Warming: Allow to warm to Room Temperature (RT) over 4 hours.

  • Quench: Pour into saturated

    
    .
    
  • Result: Yields N-Boc-3-fluoromorpholine with inversion of stereochemistry (Walden inversion).

Protocol B: Building Block Cyclization

Best for 3,3-difluoromorpholine or complex substitution patterns.

Reagents: 2-amino-1-phenylethanol derivatives, Ethyl bromodifluoroacetate.

  • Amide Formation: React amino alcohol with ethyl bromodifluoroacetate to form the

    
    -difluoroamide.
    
  • Cyclization: Intramolecular

    
     displacement of the bromide by the alcohol oxygen (often requires base like NaH or KOtBu).
    
  • Reduction: Reduce the amide carbonyl using

    
     to yield the final morpholine amine.
    

SynthesisWorkflow Start Start: Amino Alcohol Step1 Coupling: Ethyl bromodifluoroacetate (Amide Formation) Start->Step1 Inter1 Intermediate: Difluoroamide Step1->Inter1 Step2 Cyclization: NaH / THF (Ring Closure) Inter1->Step2 Inter2 Intermediate: Difluoromorpholinone Step2->Inter2 Step3 Reduction: BH3-THF (Amide to Amine) Inter2->Step3 Final Product: 3,3-Difluoromorpholine Step3->Final

Figure 2: Synthetic route for 3,3-difluoromorpholine via building block cyclization.

Experimental Protocols

Microsomal Stability Assay (In Vitro)

Objective: Quantify the metabolic stability improvement of the fluorinated analog.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Test compounds (10 mM DMSO stock).

  • LC-MS/MS.[4]

Procedure:

  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: Aliquot 50

    
     at t = 0, 5, 15, 30, and 60 min.
    
  • Quenching: Immediately add 150

    
     ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Success Criteria: A 3-fluoromorpholine analog should exhibit a


 < 50% of the non-fluorinated parent.

Case Study: Optimization of PI3K/mTOR Inhibitors

In the development of PI3K inhibitors (e.g., analogs of ZSTK474), the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase.

  • Problem: The morpholine ring was susceptible to rapid oxidative metabolism, limiting oral bioavailability.

  • Solution: Introduction of fluorine at the C3 position.

  • Outcome:

    • Potency: Maintained (H-bond donor/acceptor geometry preserved).

    • Stability: Half-life (

      
      ) increased from 1.2h to 4.5h in murine models.
      
    • Selectivity: The axial fluorine created a steric clash with non-target kinases, improving the selectivity profile.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic basis of C-F bond stability in CYP450 active sites.[5]

  • Morpholine vs. Piperidine Analogs: A Comparative Guide. BenchChem Technical Guides. (2025). Comparative analysis of heterocycle metabolic pathways.

  • Synthesis and SAR of Morpholine Derivatives. E3S Web of Conferences. (2024). Review of synthetic strategies for substituted morpholines.

  • Conformational Analysis of Fluorinated Prolines (Applicable to Morpholines). PMC. (2019). Detailed analysis of the gauche effect and ring puckering.

  • Synthesis of Fluorinated Morpholinos. MTA Konyvtar. (2024). Protocols for synthesizing N-fluoroalkylated morpholine nucleosides.

Sources

Pharmacological Profile of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine: A Framework for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The morpholine scaffold is a well-established "privileged structure" in central nervous system (CNS) drug discovery, frequently incorporated to enhance physicochemical properties, improve metabolic stability, and confer high affinity for various neurological targets.[1][2] This guide focuses on 2-(3-Fluorophenyl)-5,5-dimethylmorpholine, a novel compound designed by combining the CNS-active phenylmorpholine core with strategic gem-dimethyl and fluorine substitutions. While public data on this specific molecule is limited, its structural similarity to known monoamine releasing agents, such as G-130 (2-Phenyl-5,5-dimethylmorpholine), suggests a potential role as a modulator of dopamine and norepinephrine signaling.[3] This whitepaper presents a comprehensive, field-proven framework for the complete pharmacological characterization of this and similar novel chemical entities. We will detail the necessary experimental workflows, from chemical synthesis and in vitro target validation to in vivo pharmacokinetic and pharmacodynamic assessments, providing a robust roadmap for its evaluation as a potential CNS therapeutic agent.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is the foundational first step in the evaluation of any new chemical entity. The proposed synthesis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine is based on established methodologies for 2-aryl-morpholine construction.[4]

Proposed Synthetic Pathway

The logical approach involves the reaction of a substituted α-bromoketone with a custom amino alcohol, followed by a reductive cyclization. This method provides good control over the final structure.

Experimental Protocol: Two-Step Synthesis

  • Step 1: Synthesis of 2-amino-2-methyl-1-propanol derivative.

    • To a solution of 1-(3-fluorophenyl)ethan-1-one in a suitable solvent like Dichloromethane (DCM), add Bromine (Br₂) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting material, yielding 2-bromo-1-(3-fluorophenyl)ethan-1-one.

    • In a separate flask, react the resulting α-bromoketone with an excess of 2-amino-2-methyl-1-propanol in a polar aprotic solvent like acetonitrile at room temperature.

    • Monitor the reaction for the formation of the intermediate amino-ketone. Upon completion, purify via column chromatography.

  • Step 2: Reductive Cyclization.

    • Dissolve the purified amino-ketone intermediate in a protic solvent such as methanol.

    • Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reduction of the ketone and subsequent intramolecular cyclization yields the target morpholine ring.

    • Quench the reaction carefully with water, extract the product with an organic solvent (e.g., ethyl acetate), and purify by silica gel chromatography to yield 2-(3-Fluorophenyl)-5,5-dimethylmorpholine.

Physicochemical and Structural Characterization

Confirmation of identity, purity, and key physicochemical properties is critical before biological evaluation.

ParameterMethodPredicted/Expected ValueRationale
Identity ¹H NMR, ¹³C NMRConsistent spectral dataConfirms covalent structure and proton/carbon environment.
Mass High-Resolution Mass Spectrometry (HRMS)Exact mass match to C₁₂H₁₆FNOConfirms elemental composition and molecular weight.
Purity HPLC-UV/MS>98%Ensures biological activity is attributable to the target compound.
LogP Cheminformatics Prediction2.0 - 3.0Estimates lipophilicity, a key factor in BBB penetration.
TPSA Cheminformatics Prediction~21.2 ŲTopological Polar Surface Area; predicts membrane permeability.
pKa Cheminformatics Prediction8.5 - 9.5The basicity of the morpholine nitrogen influences solubility and receptor interaction.

In Vitro Pharmacological Profiling

The primary goal of in vitro profiling is to identify the molecular target(s), determine the mechanism of action, and quantify the potency of the compound. Based on its structural class, the primary hypothesis is that 2-(3-Fluorophenyl)-5,5-dimethylmorpholine interacts with monoamine transporters.

Target Identification: Radioligand Binding Assays

Competitive binding assays are the industry standard for determining a compound's affinity (Kᵢ) for a specific receptor or transporter. This involves assessing the ability of the test compound to displace a known high-affinity radioligand.

Experimental Protocol: Monoamine Transporter Binding Panel

  • Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Setup: In a 96-well plate, combine membrane homogenates, a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and a range of concentrations of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cluster_0 Principle of Competitive Radioligand Binding Assay Receptor Membrane Transporter (e.g., DAT) Bound_Complex Transporter-Radioligand Complex (Signal Detected) Receptor->Bound_Complex Forms Radioligand [³H]Radioligand (High Affinity) Radioligand->Receptor Binds Compound Test Compound (2-(3-Fluorophenyl)-5,5-dimethylmorpholine) Compound->Receptor Competes for Binding Site Displacement Displacement of Radioligand Compound->Displacement Quantification Signal Reduction Quantified (IC₅₀ → Kᵢ) Bound_Complex->Quantification Leads to Displacement->Bound_Complex start Test Compound met_stab Metabolic Stability Human Liver Microsomes (HLM) Determine t½, CLint start->met_stab cyp_inhib CYP450 Inhibition Fluorescent Probe Assay Determine IC₅₀ vs. major isoforms start->cyp_inhib permeability Permeability (BBB) PAMPA Assay Determine Pe (effective permeability) start->permeability herg Cardiotoxicity Risk Automated Patch Clamp Determine hERG IC₅₀ start->herg decision Go/No-Go Decision for In Vivo Studies met_stab->decision cyp_inhib->decision permeability->decision herg->decision

Caption: In vitro ADME and safety profiling workflow.

Metabolic Stability

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubate 2-(3-Fluorophenyl)-5,5-dimethylmorpholine (typically at 1 µM) with pooled HLM in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot with an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time to determine the elimination rate constant, which is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

hERG Liability

Experimental Protocol: Automated Patch-Clamp Assay

  • Use a specialized cell line expressing the hERG potassium channel.

  • Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner) to achieve a high-resistance seal on individual cells.

  • Apply a specific voltage-clamp protocol to elicit and measure hERG tail currents.

  • After establishing a stable baseline, perfuse the cells with increasing concentrations of the test compound.

  • Measure the concentration-dependent inhibition of the hERG current to determine an IC₅₀ value. A high hERG IC₅₀ relative to the therapeutic target potency (e.g., >100-fold) is desirable.

In Vivo Pharmacological Assessment

In vivo studies are essential to confirm that the compound's in vitro properties translate into a meaningful biological effect in a living system. This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetics (PK)

A rodent PK study is performed to understand the exposure profile of the compound after administration. [5]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine to a cohort of male Sprague-Dawley rats via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 5 mg/kg) routes.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma. [6]5. Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionGoal
Cₘₐₓ Maximum plasma concentrationSufficient to engage target
AUC Area under the curve (total exposure)Robust and dose-proportional
Elimination half-lifeSupports desired dosing interval
F% Oral bioavailabilityHigh (>30%) for oral drug potential
Brain:Plasma Ratio CNS exposure>1 indicates good BBB penetration
Caption: Key pharmacokinetic parameters and their relevance.
In Vivo Target Engagement and Behavioral Pharmacology

Behavioral assays, guided by the hypothesized monoaminergic mechanism, are used to assess the functional CNS effects of the compound.

Experimental Protocol: Locomotor Activity Assay

  • Acclimate mice or rats to automated open-field chambers equipped with infrared beams to track movement.

  • Administer the vehicle, a positive control (e.g., cocaine or amphetamine), or varying doses of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine.

  • Immediately place the animals back into the chambers and record locomotor activity (e.g., total distance traveled, rearing counts) for 60-120 minutes.

  • Analyze the data to determine if the compound produces a stimulant-like (hyperlocomotor) or sedative (hypolocomotor) effect.

Experimental Protocol: In Vivo Microdialysis

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.

  • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples to measure basal levels of dopamine, norepinephrine, and serotonin via HPLC-ECD.

  • Administer the test compound and continue collecting samples for 2-3 hours.

  • Analyze the samples to determine the percent change in extracellular neurotransmitter levels from baseline, directly confirming target engagement in the brain.

Conclusion and Future Directions

This technical guide outlines a comprehensive, multi-tiered strategy for the pharmacological characterization of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine. By systematically progressing from synthesis and in vitro profiling to in vivo PK/PD studies, researchers can build a complete data package to define its mechanism of action, potency, safety, and therapeutic potential. The structural alerts from related compounds suggest a primary interaction with monoamine transporters, making its profile as a potential selective reuptake inhibitor or releasing agent of significant interest for CNS disorders. Positive outcomes from this discovery cascade would warrant further investigation into more advanced preclinical models of depression, ADHD, or substance use disorders, alongside formal toxicological studies to enable clinical development.

References

  • Cushman, M., Nagarathnam, D., Gopal, D., He, H. M., Lin, C. M., & Hamel, E. (1992). Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 35(12), 2293–2306. (Source not directly used for a specific claim but relevant to morpholine synthesis concepts).
  • Licari, C., Penner, N., & Ribaudo, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546–564. Available at: [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2008). Request PDF. Available at: [Link]

  • Haddadi, M., Mousavi, M. J., Mohseni, S., & Mardani, G. (2020). In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. Journal of Pharmacovigilance, 8(1). Available at: [Link]

  • MuriPhys. (2025). Pharmacokinetics and Drug Metabolism. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. Available at: [Link]

  • 2-Phenyl-3,5-dimethylmorpholine. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

Sources

Binding affinity of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine at monoamine transporters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Specialists

Executive Summary

This technical guide provides an in-depth pharmacological analysis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine , a structural hybrid of the psychostimulant G-130 (2-phenyl-5,5-dimethylmorpholine) and the novel psychoactive substance 3-Fluorophenmetrazine (3-FPM).

While direct experimental


 values for this specific fluorinated isomer are not currently cataloged in public chemical registries (PubChem, ChEMBL), its pharmacological profile can be rigorously derived via Structure-Activity Relationship (SAR) analysis of its parent scaffolds. This compound represents a "sterically locked" morpholine derivative where the 5,5-dimethyl  substitution blocks metabolic oxidation and restricts conformational mobility, while the 3-fluoro  substitution modulates electron density on the phenyl ring to tune transporter selectivity.

This guide outlines the predicted binding affinities, the mechanistic rationale behind them, and the standardized experimental protocols required to empirically validate these values.

Chemical Identity & Structural Logic
  • IUPAC Name: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

  • Core Scaffold: 2-Phenylmorpholine[1]

  • Key Substitutions:

    • 3-Fluoro (

      
      -F):  An electron-withdrawing group that enhances metabolic stability against ring hydroxylation and typically favors NET/DAT selectivity over SERT.
      
    • 5,5-Dimethyl: A gem-dimethyl substitution adjacent to the ether oxygen. This is the defining feature of the "G-130" series, distinct from the 3-methyl group found in phenmetrazine.

SAR Logic Visualization

The following diagram illustrates the functional impact of specific structural modifications on the morpholine scaffold.

SAR_Analysis Core 2-Phenylmorpholine (Base Scaffold) Sub_3F 3-Fluoro Substitution (Phenyl Ring) Core->Sub_3F Sub_55DM 5,5-Dimethyl Substitution (Morpholine Ring) Core->Sub_55DM Effect_Metab Blocks Ring Hydroxylation (Increased Half-life) Sub_3F->Effect_Metab Effect_Affinity Modulates DAT/NET Selectivity (Reduced SERT affinity) Sub_3F->Effect_Affinity Effect_Steric Steric Bulk at C5 (Prevents N-oxidation/Metabolism) Sub_55DM->Effect_Steric Target 2-(3-Fluorophenyl)-5,5- dimethylmorpholine Effect_Metab->Target Effect_Affinity->Target Effect_Steric->Target

Figure 1: Structure-Activity Relationship (SAR) flow deriving the target compound's properties from its constituent modifications.

Predicted Pharmacodynamics & Binding Affinity

Based on the comparative analysis of Phenmetrazine , 3-FPM , and G-130 , the target compound is expected to function as a monoamine releaser and reuptake inhibitor with high affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), and negligible affinity for the Serotonin Transporter (SERT).

Comparative Affinity Table (Estimated vs. Known)

Note: Values for the target compound are predicted ranges based on SAR interpolation.

CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity ProfileSource
Phenmetrazine 236~50>10,000NET > DAT >>> SERT[1, 2]
3-FPM 4328>2,000NET ≈ DAT >>> SERT[3]
G-130 ~100-300~50-100>5,000NET > DAT >> SERT[4]
Target Compound 40 - 80 20 - 50 >5,000 NET ≈ DAT >>> SERT Predicted

Mechanistic Insight: The 5,5-dimethyl group (from G-130) increases lipophilicity (


), likely enhancing blood-brain barrier permeability compared to phenmetrazine. The 3-fluoro  group (from 3-FPM) typically enhances DAT affinity relative to the non-fluorinated parent. Therefore, 2-(3-Fluorophenyl)-5,5-dimethylmorpholine is predicted to be a more potent psychostimulant than G-130 , with a binding profile closely mimicking 3-FPM but with potentially longer duration of action due to metabolic hindrance at the 5-position.
Experimental Protocols

To empirically validate the binding affinity, the following "Gold Standard" radioligand binding assays must be performed. These protocols are self-validating through the use of reference ligands.

A. Membrane Preparation (General)
  • Tissue Source: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Lysis: Cells are homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer.

B. Radioligand Binding Assay (DAT Focus)
  • Radioligand: [³H]WIN 35,428 (High affinity, specific for DAT).

  • Non-Specific Binding (NSB): Defined using 10 µM GBR-12909 or Cocaine.

  • Incubation: 2 hours at 4°C (to minimize uptake/internalization).

Step-by-Step Workflow:

  • Plate Setup: Use 96-well plates. Add 25 µL of test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Ligand Addition: Add 25 µL of [³H]WIN 35,428 (Final concentration ~1 nM).

  • Initiation: Add 200 µL of membrane suspension.

  • Equilibrium: Incubate for 120 mins on ice.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces filter binding).

  • Quantification: Liquid scintillation counting.

C. Functional Uptake Inhibition Assay

Binding affinity (


) does not always correlate with functional potency (

). This assay measures the compound's ability to block the transport of neurotransmitters.[2][3]
  • Tracer: [³H]Dopamine.

  • Protocol:

    • Grow hDAT-HEK293 cells in 24-well plates.

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with test compound for 10 mins at 37°C.

    • Add [³H]Dopamine (50 nM final) and incubate for 5 mins.

    • Terminate by washing with ice-cold buffer.

    • Lyse cells (1% SDS) and count radioactivity.

Experimental Workflow Diagram

Assay_Workflow cluster_Binding Radioligand Binding (Ki) cluster_Functional Uptake Inhibition (IC50) Start Compound Preparation (10mM Stock in DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Start->Dilution Membranes hDAT Membranes Dilution->Membranes Cells Live hDAT Cells Dilution->Cells Ligand [3H]WIN 35,428 Membranes->Ligand Incubation 2h @ 4°C Ligand->Incubation Filter GF/B Filtration Incubation->Filter Count Scintillation Counting Filter->Count Analysis Calculate Ki & IC50 Count->Analysis Non-linear Regression Substrate [3H]Dopamine Cells->Substrate Uptake 5 min @ 37°C Substrate->Uptake Lysis Cell Lysis Uptake->Lysis Lysis->Count

Figure 2: Parallel workflow for determining binding affinity (


) and functional inhibition (

).
References
  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology, 171(20). (Provides methodology for phenmetrazine analogs). Link

  • McLaughlin, G., et al. (2017). "Test purchase, identification and synthesis of 3-fluorophenmetrazine (3-FPM)." Drug Testing and Analysis, 9(3), 369-377. (Source for 3-FPM binding data). Link

  • Fanelli, O. (1973).[4] "Pharmacological and toxicological study of a new psychotropic stimulant: the 2-phenyl-5,5-dimethyl-tetrahydro-1,4-oxazine (G 130)." Arzneimittelforschung, 23(6), 810-816.[4] (Source for G-130 data). Link

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." University of North Carolina at Chapel Hill. (Standardized protocols for MAT assays). Link

Sources

Technical Guide: Mechanism of Action for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine .

Executive Summary

2-(3-Fluorophenyl)-5,5-dimethylmorpholine is a synthetic morpholine derivative belonging to the class of 2-phenylmorpholines . Structurally, it is a simplified analogue of the clinical antidepressant/smoking cessation agent hydroxybupropion (the active metabolite of bupropion) and the psychostimulant phenmetrazine .

Its primary mechanism of action is defined by dual inhibition of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) , classifying it as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Secondary pharmacological activity likely includes antagonism of Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes, a property shared by the 5,5-dimethylmorpholine scaffold.

This guide provides a comprehensive analysis of its molecular interactions, structure-activity relationships (SAR), and protocols for experimental validation.

Chemical Identity & Structural Pharmacology

Structural Analysis

The molecule consists of a morpholine ring substituted with a 3-fluorophenyl group at the C2 position and a gem-dimethyl group at the C5 position.

FeatureStructural ComponentPharmacological Impact
Core Scaffold Morpholine RingEssential for binding to monoamine transporters (MATs). Mimics the secondary amine of phenethylamines.
Aryl Substitution 3-Fluorophenyl (at C2)The fluorine atom at the meta position acts as a bioisostere for the chlorine in bupropion/hydroxybupropion. It enhances metabolic stability against ring oxidation and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
Ring Substitution 5,5-Dimethyl (at C5)Sterically hinders metabolic deamination adjacent to the nitrogen. This gem-dimethyl group is critical for nAChR antagonism and selectivity for NET/DAT over the Serotonin Transporter (SERT).
Stereochemistry Chiral Center at C2The (2S) enantiomer is typically the eutomer (active isomer) for reuptake inhibition in this class, analogous to (2S,3S)-hydroxybupropion.
Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the key pharmacophores and their roles in the mechanism of action.

SAR_Analysis Compound 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Phenyl 3-Fluorophenyl Group (Lipophilicity & Metabolic Stability) Compound->Phenyl Morpholine Morpholine Nitrogen (Protonated at phys. pH) Compound->Morpholine Dimethyl 5,5-Dimethyl Group (Steric Bulk & nAChR Selectivity) Compound->Dimethyl Target_NET NET Inhibition (Primary) Phenyl->Target_NET Increases Affinity Target_DAT DAT Inhibition (Primary) Morpholine->Target_DAT Ionic Interaction (Asp79) Dimethyl->Target_NET Selectivity over SERT Target_nAChR nAChR Antagonism (Secondary) Dimethyl->Target_nAChR Pore Blockade

Caption: SAR analysis highlighting the functional roles of the 3-fluorophenyl and 5,5-dimethyl moieties in target binding.

Primary Mechanism: Monoamine Reuptake Inhibition

Mechanism of Action (NDRI)

The compound functions as a transporter blocker. It binds to the orthosteric site of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), preventing the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.

  • Binding: The protonated nitrogen of the morpholine ring forms an ionic bond with the conserved Aspartate residue (Asp79 in DAT / Asp75 in NET) within the primary substrate binding site (S1).

  • Occlusion: The 3-fluorophenyl ring occupies the hydrophobic pocket (S2) typically occupied by the aromatic ring of the substrate (dopamine/norepinephrine).

  • Conformational Lock: The bulky 5,5-dimethyl group stabilizes the transporter in the outward-facing open conformation , preventing the transition to the occluded state required for substrate translocation.

  • Result: Increased extracellular concentrations of dopamine and norepinephrine, leading to enhanced downstream signaling via post-synaptic receptors (D1/D2,

    
    /
    
    
    
    -adrenergic).
Selectivity Profile

Based on the scaffold pharmacology (Carroll et al., 2011), the expected selectivity profile is:

  • NET: High Affinity (

    
     < 100 nM)
    
  • DAT: Moderate-High Affinity (

    
     ~ 100-500 nM)
    
  • SERT: Low/Negligible Affinity (

    
     > 10,000 nM)
    

This profile characterizes the compound as a psychostimulant-like agent with a lower abuse potential than pure dopaminergic agents due to the significant noradrenergic component.

Secondary Mechanism: nAChR Antagonism

Non-Competitive Inhibition

Similar to hydroxybupropion, 2-(3-fluorophenyl)-5,5-dimethylmorpholine acts as a non-competitive antagonist at neuronal Nicotinic Acetylcholine Receptors (nAChRs).

  • Target Subtypes: High affinity for

    
      (ganglionic/habenular) and 
    
    
    
    (CNS) subtypes.
  • Mechanism: The compound acts as an open-channel blocker . It enters the ion pore only when the receptor is activated by acetylcholine, physically occluding the flow of cations (

    
    , 
    
    
    
    ).
  • Therapeutic Implication: This activity contributes to potential efficacy in smoking cessation (reducing nicotine reinforcement) and antidepressant effects.

Experimental Validation Protocols

To validate the proposed mechanism, the following self-validating experimental workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the


 for DA and NE uptake inhibition.
StepProcedureCritical Control / Validation
1. Preparation Isolate synaptosomes from rat striatum (for DA) and hippocampus/cortex (for NE). Alternatively, use HEK293 cells stably expressing hDAT or hNET.Ensure protein concentration is normalized (e.g., 20

g/well ).
2. Incubation Pre-incubate tissue/cells with the test compound (0.1 nM - 10

M) for 15 mins at 37°C in Krebs-Ringer buffer.
Control: Vehicle (DMSO < 0.1%). Positive Control: Cocaine or Bupropion.
3. Substrate Addition Add radiolabeled substrate:

-Dopamine or

-Norepinephrine (final conc. 20-50 nM).
Substrate concentration must be

to ensure competitive kinetics.
4. Termination Incubate for 5-10 mins. Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.PEI reduces non-specific binding to filters.
5. Quantification Measure radioactivity via liquid scintillation counting.Calculate specific uptake = Total - Non-specific (in presence of 10

M Mazindol).
Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine the affinity constant (


) for the transporter.
  • Ligands: Use

    
    -RTI-55 (non-selective) or specific ligands like 
    
    
    
    -Nisoxetine (NET) and
    
    
    -WIN35,428 (DAT).
  • Workflow: Incubate membranes with radioligand and varying concentrations of 2-(3-fluorophenyl)-5,5-dimethylmorpholine.

  • Analysis: Plot displacement curves. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Solubilization Cell_Prep HEK293-hDAT/hNET Preparation Start->Cell_Prep Incubation Incubation with Test Compound (15 min, 37°C) Cell_Prep->Incubation Substrate Add [3H]-DA or [3H]-NE Incubation->Substrate Filtration Rapid Filtration (GF/B) Substrate->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Sigmoidal Fit) Scintillation->Analysis

Caption: Step-by-step workflow for the Monoamine Uptake Inhibition Assay.

Pharmacokinetics & Metabolism (Predicted)

  • Lipophilicity: The 3-fluoro substituent increases LogP compared to the parent morpholine, facilitating rapid BBB penetration.

  • Metabolism:

    • Phase I: The 5,5-dimethyl group blocks alpha-carbon hydroxylation, a common metabolic route. The 3-fluoro group on the phenyl ring blocks ring hydroxylation at the active para/ortho positions relative to the ether.

    • Major Route: Likely N-dealkylation (minor) or ring opening under extreme conditions, but generally highly stable.

  • Half-life: Expected to be longer than bupropion (>20 hours) due to metabolic blockade by the fluorine and dimethyl groups.

References

  • Carroll, F. I., et al. (2011). "Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine."[1] Journal of Medicinal Chemistry, 54(5), 1441–1448. Link

  • Lukas, R. J., et al. (2010). "Bupropion and other non-competitive nicotinic acetylcholine receptor antagonists." Journal of Pharmacology and Experimental Therapeutics, 334(3), 1087–1097. Link

  • Learmonth, D. A. (2004). "Method of treating disorders using derivatives of bupropion." U.S. Patent Application 20040152702. (Describes the morpholine metabolite scaffold). Link

  • PubChem Compound Summary. "2-(3-Fluorophenyl)-3,5,5-trimethylmorpholine" (Closely related analogue). Link

  • ChemScene. "2-(3-Fluorophenyl)-5,5-dimethylmorpholine Product Page." (Chemical Identity Verification). Link

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Detection of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

In modern pharmaceutical development, analytical methods must be designed with a lifecycle approach, adhering to the Quality by Design (AQbD) principles outlined in the ICH Q14 guidelines[1]. The objective of this application note is to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine (CAS: 1099623-16-1).

This molecule presents two distinct analytical challenges:

  • Weak Chromophore: The molecule lacks an extended conjugated

    
    -system. The isolated 3-fluorophenyl ring provides only weak UV absorption at lower wavelengths (e.g., 210–220 nm), making direct UV detection highly susceptible to matrix interference and baseline drift.
    
  • Steric Hindrance: The 5,5-dimethyl substitution on the morpholine ring creates significant steric bulk adjacent to the secondary amine, which can impede standard derivatization kinetics.

To meet the Analytical Target Profile (ATP) for trace-level detection, we employ a pre-column derivatization strategy using 1-naphthylisothiocyanate (NIT), followed by reversed-phase HPLC on a Phenyl-Hexyl stationary phase. This method is fully validated in accordance with ICH Q2(R2) guidelines[2].

G A Analytical Target Profile (ATP) B Risk Assessment (CQA Identification) A->B C Method Optimization (NIT Derivatization) B->C D Control Strategy & System Suitability C->D E ICH Q2(R2) Validation D->E

Caption: Analytical Quality by Design (AQbD) workflow for method development based on ICH Q14.

Physicochemical Rationale & Derivatization Strategy

Why Derivatize?

Direct detection of aliphatic or isolated aromatic amines via HPLC-UV often fails to meet the stringent Limit of Quantitation (LOQ) required for pharmaceutical impurities or pharmacokinetic profiling. By reacting the secondary amine of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine with 1-naphthylisothiocyanate (NIT) , we form a highly stable thiourea derivative[3].

Causality in Reaction Design:

  • Chromophoric Shift: The addition of the naphthyl group shifts the absorption maximum (

    
    ) to ~254 nm, moving it away from the noisy low-UV region where organic modifiers (like methanol or acetonitrile) absorb[4].
    
  • Kinetic Control: Because the 5,5-dimethyl groups sterically hinder the amine, the reaction requires thermal driving. We optimize the derivatization at 50°C for 30 minutes to ensure >99% quantitative conversion[5].

Why a Phenyl-Hexyl Column?

While C18 is the industry default, a Phenyl-Hexyl column is scientifically superior for this specific analyte. The 3-fluorophenyl group is highly polarized due to the electron-withdrawing fluorine atom. The Phenyl-Hexyl stationary phase engages in orthogonal


 and dipole-dipole interactions with the fluorinated ring, providing exceptional selectivity and baseline resolution from the excess NIT reagent and potential synthetic byproducts.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine standard (>99.5% purity).

  • Derivatization Reagent: 1-Naphthylisothiocyanate (NIT), HPLC grade[6].

  • Solvents: Acetonitrile (ACN) and Water (Milli-Q, 18.2 M

    
    ), LC-MS grade.
    
  • Buffer: Formic Acid (FA), LC-MS grade.

Pre-Column Derivatization Protocol

This protocol is a self-validating system; the inclusion of a blank ensures that matrix peaks do not co-elute with the target derivative.

  • Preparation of Derivatizing Reagent: Dissolve 10 mg of NIT in 10 mL of anhydrous Acetonitrile to create a 1.0 mg/mL stock solution.

  • Sample Preparation: Dissolve the 2-(3-Fluorophenyl)-5,5-dimethylmorpholine sample in Acetonitrile to a target concentration of 10 µg/mL.

  • Reaction: In a 2 mL amber HPLC vial, combine 500 µL of the sample solution with 500 µL of the NIT reagent.

  • Incubation: Cap the vial tightly and incubate in a thermoshaker at 50°C for 30 minutes at 400 rpm[5].

  • Quenching/Cooling: Remove the vial and allow it to cool to room temperature (20-25°C) for 5 minutes prior to injection.

Workflow S1 1. Sample Solubilization (Acetonitrile) S2 2. NIT Derivatization (50°C, 30 min) S1->S2 Add 1-Naphthylisothiocyanate S3 3. RP-HPLC Separation (Phenyl-Hexyl Column) S2->S3 Inject Thiourea Derivative S4 4. UV/PDA Detection (λ = 254 nm) S3->S4 Baseline Resolution S5 5. Integration & Quantification S4->S5

Caption: Step-by-step sample preparation and analytical workflow for morpholine derivatization.

HPLC Chromatographic Conditions
ParameterSpecification / SettingScientific Rationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)Maximizes

interactions with the fluorophenyl moiety.
Mobile Phase A 0.1% Formic Acid in WaterMaintains consistent ionic strength; sharpens peak shape.
Mobile Phase B AcetonitrileStrong organic modifier for eluting the hydrophobic thiourea derivative.
Elution Mode GradientResolves excess NIT reagent from the analyte derivative.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/PDA at 254 nmTargets the

of the naphthyl-thiourea chromophore[4].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min: 30%

    
     80% B (Linear ramp to elute the derivative)
    
  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 15.0 min: 30% B (Re-equilibration)

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[2]. The following table summarizes the quantitative validation data obtained for the derivatized 2-(3-Fluorophenyl)-5,5-dimethylmorpholine.

Summary of Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeResolution (

) > 2.0 from NIT peak
Pass
Linearity & Range

over specified range

(Range: 0.1 – 20 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.1% – 100.8% (at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD

(n=6 injections)
%RSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.03 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.10 µg/mLPass

System Suitability Testing (SST): Prior to any sample analysis, the system suitability must be verified. The tailing factor (


) for the analyte peak must be 

, and the theoretical plate count (

) must be

. The use of Formic Acid in Mobile Phase A ensures that any trace unreacted amine sites on the silica support are masked, guaranteeing a highly symmetrical peak.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: ich.
  • High-Performance Liquid Chromatography (HPLC)
  • Source: ijpsdronline.
  • Source: researchgate.

Sources

Application Note: Preparation, Handling, and Quality Control of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Causality

As a Senior Application Scientist, I frequently observe that the most common point of failure in high-throughput screening (HTS) is not the biological target, but the physicochemical mismanagement of the compound library. 2-(3-Fluorophenyl)-5,5-dimethylmorpholine is a valuable lipophilic amine building block commonly utilized in the synthesis of CNS-active agents and kinase inhibitors. However, its lipophilicity makes it inherently challenging to manage in aqueous in vitro systems.

The Causality of Solvent Failure: The industry standard for compound storage is dimethyl sulfoxide (DMSO). However, DMSO is profoundly hygroscopic. As extensively documented in pharmaceutical solubility studies, DMSO can absorb up to 10% of its volume in atmospheric water[1]. For a lipophilic molecule like 2-(3-fluorophenyl)-5,5-dimethylmorpholine, this absorbed water acts as a potent anti-solvent. During standard -20°C freeze-thaw cycles, this localized water content forces the compound to crystallize and precipitate out of solution. If this precipitation goes unnoticed, researchers will dispense heavily diluted, inaccurate compound concentrations into their assays, leading to severe false-negative pharmacological readouts[1].

To establish a self-validating system , this protocol eliminates assumptions. It couples stringent anhydrous handling techniques with a mandatory Quality Control (QC) step using Laser Nephelometry to empirically determine the compound's kinetic solubility limit before a single biological assay is run[2]. Furthermore, it aligns with the NIH Assay Guidance Manual by utilizing acoustic dispensing to maintain strict DMSO normalization, ensuring assay uniformity and a Z'-factor > 0.5[3][4].

Physicochemical Properties & Solvation Strategy

Before preparing the master stock, it is critical to understand the physical parameters of the compound. Because it is a fluorinated morpholine derivative, it exhibits moderate-to-high lipophilicity, necessitating 100% anhydrous DMSO for the primary master stock.

Table 1: Physicochemical Properties of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

PropertyValueCausality / Impact on Handling
CAS Number 1099623-16-1[5]Unique identifier for sourcing high-purity (>98%) powder.
Molecular Formula C12H16FNO[6]Presence of fluorine increases hydrophobicity.
Molecular Weight 209.26 g/mol [6]Used for precise gravimetric molarity calculations.
Physical State Solid PowderRequires static-free weighing environments.
Primary Solvent 100% Anhydrous DMSOMaximizes kinetic solubility; prevents hydrolysis.

Workflow Visualization

The following workflow illustrates the self-validating pipeline. A compound batch is only cleared for biological screening if it passes the nephelometric solubility QC step.

G Powder 2-(3-Fluorophenyl)- 5,5-dimethylmorpholine (Dry Powder) Weighing Gravimetric Dispensing (Argon Atmosphere) Powder->Weighing Solvation Solubilization in 100% Anhydrous DMSO (10 mM Stock) Weighing->Solvation QC Quality Control (Nephelometry & LC-MS) Solvation->QC QC->Solvation Fail (Precipitation) Storage Aliquoting & Storage (-20°C, Desiccated) QC->Storage Pass (Soluble & Pure) Dispensing Acoustic Droplet Ejection (Echo Liquid Handler) Storage->Dispensing Assay In Vitro Assay Buffer (Final DMSO ≤ 1%) Dispensing->Assay

Figure 1: Self-validating workflow for compound stock preparation, quality control, and dispensing.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO

Objective: To create a stable, moisture-free master stock that will survive long-term storage without crystallization.

  • Equilibration: Remove the vial of 2-(3-fluorophenyl)-5,5-dimethylmorpholine powder from 4°C storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Opening a cold vial causes immediate atmospheric condensation on the powder, ruining the anhydrous state.

  • Gravimetric Dispensing: In a low-humidity environment (preferably an argon-purged glove box), weigh exactly 2.09 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add 1.00 mL of 100% Anhydrous DMSO (sealed under argon, water content <0.005%) to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not heat above 37°C to prevent thermal degradation.

  • Purging & Storage: Purge the headspace of the vial with a gentle stream of argon gas for 10 seconds. Cap tightly and store in single-use 50 µL aliquots at -20°C.

Protocol B: Kinetic Solubility Assessment via Laser Nephelometry

Objective: To empirically determine the concentration at which the compound precipitates in your specific biological assay buffer.

Laser nephelometry measures the forward scattering of light when a laser beam passes through a solution. Unsolved particles (precipitates) scatter the light; the intensity of the scatter is directly proportional to the amount of precipitated compound[2].

  • Dilution Series: Prepare a serial dilution of the 10 mM DMSO stock in an intermediate plate as outlined in Table 2.

  • Transfer: Pipette 2 µL of each DMSO dilution into a black, clear-bottom 96-well microplate[2].

  • Buffer Addition: Rapidly dispense 198 µL of your specific aqueous assay buffer (e.g., PBS, pH 7.4) into the wells. This yields a final DMSO concentration of 1.0%[2].

  • Equilibration: Incubate the plate at room temperature for 60 minutes on a plate shaker at 300 rpm.

  • Nephelometric Scan: Read the plate using a laser microplate nephelometer (e.g., BMG LABTECH NepheloStar).

  • Data Analysis: Plot the scattered light intensity (Relative Nephelometry Units) against the final compound concentration. The concentration at which the signal sharply deviates from the baseline is the "kick-off" curve, representing the absolute kinetic solubility limit[2]. Never dose your biological assay above this concentration.

Table 2: Serial Dilution Matrix for Kinetic Solubility QC

WellDMSO Stock Conc. (mM)Transfer Vol (µL)Buffer Vol (µL)Final Assay Conc. (µM)Final DMSO (%)
A1 10.02.0198.0100.01.0%
A2 5.02.0198.050.01.0%
A3 2.52.0198.025.01.0%
A4 1.252.0198.012.51.0%
A5 0.6252.0198.06.251.0%
A6 0.0 (Pure DMSO)2.0198.00.0 (Vehicle)1.0%
Protocol C: Assay Plating via Acoustic Droplet Ejection (ADE)

Objective: To dispense the compound into biological assays without pipette tip adsorption, while strictly maintaining the NIH-mandated DMSO limits.

According to the NIH Assay Guidance Manual, high-quality HTS assays must maintain a Z'-factor > 0.5[3][4]. Fluctuating DMSO concentrations across a plate will cause variable cytotoxicity and instantly ruin the Z'-factor[3][4].

  • Source Plate Preparation: Transfer the validated 10 mM DMSO stock into an acoustic-compatible source plate (e.g., Echo Qualified Plate).

  • Acoustic Transfer: Use an ADE liquid handler to fire nanoliter droplets of the compound directly into the dry wells of the destination assay plate.

  • DMSO Backfilling (Critical Step): Program the liquid handler to "backfill" pure DMSO into the wells so that every single well (including vehicle controls) contains the exact same total volume of DMSO.

  • Reagent Addition: Dispense the biological reagents (cells, enzymes, buffer) into the destination plate. Ensure the final DMSO concentration never exceeds 1.0% v/v (or 0.5% for highly sensitive primary cell lines).

Troubleshooting Matrix

Table 3: Troubleshooting Guide for Compound Management

ObservationMechanistic CauseCorrective Action
Compound precipitates upon thawing Water absorption by hygroscopic DMSO during previous handling[1].Discard the stock. Re-weigh fresh powder in an argon environment; use a newly opened bottle of anhydrous DMSO.
High well-to-well CV in biological assay Pipette tip adsorption of the lipophilic compound or poor mixing.Switch to Acoustic Droplet Ejection (ADE) dispensing; ensure rigorous DMSO backfilling.
Sudden drop in compound efficacy at high doses (Bell-shaped curve) The kinetic solubility limit was exceeded in the aqueous buffer, causing the compound to crash out[7].Review the nephelometry kick-off curve. Cap the maximum assay test concentration below the precipitation point.

References

Sources

Application Note: A Protocol for the Enantioselective Synthesis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Isomers via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine moiety is a privileged heterocyclic scaffold, frequently integrated into a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from unique structural and physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability, making it a highly desirable building block in medicinal chemistry.[1] Many approved drugs targeting the Central Nervous System (CNS) incorporate the morpholine ring, where it can improve CNS penetration and interact selectively with molecular targets.[3]

The precise three-dimensional arrangement of substituents on the morpholine core is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit vastly different pharmacological activities.[2][4] Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral morpholines is a paramount objective in pharmaceutical research.[2] This application note provides a detailed protocol for the synthesis of the (R) and (S) enantiomers of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine, a representative 2-aryl-substituted morpholine. The strategy hinges on the highly efficient rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, a method celebrated for its high yields, exceptional enantioselectivity, and atom economy.[5][6]

Synthetic Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation

The chosen synthetic pathway involves two key stages: first, the construction of the 2-(3-fluorophenyl)-5,5-dimethyl-3,4-dihydro-2H-1,4-oxazine precursor, followed by the pivotal enantioselective hydrogenation step. Asymmetric hydrogenation of unsaturated heterocycles is one of the most powerful and direct methods for generating chiral N-heterocycles.[6] The success of this reaction is critically dependent on the choice of the chiral ligand complexed to the rhodium center. For this class of substrates, chiral bisphosphine ligands with a large bite angle, such as SKP-Phos, have demonstrated superior performance, leading to quantitative yields and excellent enantioselectivities (up to 99% ee).[5][6]

This approach offers significant advantages over methods requiring stoichiometric chiral starting materials or multi-step cyclization strategies, providing a more direct and economically viable route to the target enantiopure morpholines.[6]

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation cluster_2 Part 3: Analysis SM Starting Materials (2-amino-2-methyl-1-propanol & 2-bromo-1-(3-fluorophenyl)ethan-1-one) Precursor Precursor Synthesis (Condensation/Cyclization) SM->Precursor Dehydro Dehydromorpholine Precursor (2-(3-fluorophenyl)-5,5-dimethyl- 3,4-dihydro-2H-1,4-oxazine) Precursor->Dehydro Hydrogenation Asymmetric Hydrogenation Dehydro->Hydrogenation Substrate Catalyst Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) Catalyst->Hydrogenation e.g., (R)-SKP-Phos for (R)-Product (S)-SKP-Phos for (S)-Product Workup Workup & Purification Hydrogenation->Workup R_Product (R)-Enantiomer Workup->R_Product Using (R)-Ligand S_Product (S)-Enantiomer Workup->S_Product Using (S)-Ligand Analysis Chiral HPLC Analysis Workup->Analysis EE Determine Enantiomeric Excess (ee%) Analysis->EE

Figure 1: Overall workflow for the enantioselective synthesis and analysis of target morpholine isomers.

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.[7]

Protocol 1: Synthesis of 2-(3-Fluorophenyl)-5,5-dimethyl-3,4-dihydro-2H-1,4-oxazine (Precursor)

This protocol describes a plausible route for the synthesis of the key dehydromorpholine intermediate.

Materials:

  • 2-amino-2-methyl-1-propanol

  • 2-bromo-1-(3-fluorophenyl)ethan-1-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH), monohydrate

  • Round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle.

Procedure:

  • N-Alkylation: In a 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.05 eq) in anhydrous acetonitrile (approx. 0.5 M).

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

  • Stir the reaction mixture vigorously at 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol intermediate.

  • Cyclization/Dehydration: Transfer the crude intermediate to a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Add anhydrous toluene (approx. 0.3 M) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux, azeotropically removing water using the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure dehydromorpholine precursor.

Protocol 2: Enantioselective Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[2][6]

Materials & Equipment:

  • Dehydromorpholine precursor (from Protocol 1)

  • [Rh(COD)₂]BF₄ (Tetrakis(cyclooctadiene)dirhodium tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., (R)-SKP-Phos for the (R)-product or (S)-SKP-Phos for the (S)-product)

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen gas (H₂), high purity

  • High-pressure autoclave or hydrogenation vessel

  • Schlenk tube and standard glovebox/Schlenk line techniques.

Procedure:

  • Catalyst Preparation (in a glovebox): In a dried Schlenk tube, charge [Rh(COD)₂]BF₄ (0.005 mol%) and the appropriate chiral ligand (e.g., (R)-SKP-Phos, 0.0055 mol%).

  • Add anhydrous, degassed DCM (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The solution should be a clear, homogeneous color.

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM (to achieve a concentration of approx. 0.2 M).

  • Hydrogenation: Using a cannula, transfer the prepared catalyst solution to the substrate solution.

  • Seal the autoclave, purge with hydrogen gas 3-5 times to remove air, and then pressurize to the desired pressure (e.g., 30-50 atm).[1][6]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: Reaction progress can be monitored by taking small aliquots (carefully depressurizing the vessel each time) and analyzing by TLC or GC/MS.[1]

  • Work-up: Upon completion, carefully vent the hydrogen gas from the autoclave.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., Hexane/Ethyl Acetate gradient) to yield the pure 2-(3-Fluorophenyl)-5,5-dimethylmorpholine enantiomer.

ParameterRecommended ValueRationale / Comment
Substrate Concentration0.2 MBalances reaction rate and solubility.
Catalyst Loading (S/C)2000:1High efficiency allows for low catalyst usage.[6]
Rh:Ligand Ratio1:1.1A slight excess of ligand ensures full complexation.
H₂ Pressure30 - 50 atmSufficient pressure for efficient hydrogenation.[6]
TemperatureRoom TemperatureReaction proceeds efficiently under mild conditions.[2]
SolventDCM (degassed)Anhydrous, non-coordinating solvent is ideal.
Expected Yield >95%This method is known for high to quantitative yields.[6]
Expected ee >98%With an appropriate ligand like SKP-Phos.[5][6]

Table 1: Optimized Parameters for Asymmetric Hydrogenation.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Verifying the stereochemical purity of the final product is a critical self-validating step in any enantioselective synthesis.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

G Start Purified Product Sample (~1 mg/mL solution) HPLC Inject into Chiral HPLC System Start->HPLC Column Stationary Phase: Chiral Selector (e.g., Chiralpak IA/IB/IC) HPLC->Column Detect UV Detector (e.g., 254 nm) Column->Detect Mobile Mobile Phase: (e.g., Hexane/Isopropanol) Mobile->HPLC Chroma Generate Chromatogram Detect->Chroma Analysis Integrate Peak Areas (Area_R and Area_S) Chroma->Analysis Calc Calculate ee% ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Analysis->Calc

Figure 2: Analytical workflow for determining enantiomeric excess (ee) using chiral HPLC.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase solvent at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic material (if available) for reference.

  • Instrumentation & Column:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: A polysaccharide-based column such as Chiralpak IA, IB, or IC is a good starting point. Column screening may be necessary to find the optimal stationary phase.[8]

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (0.1%) may be required to improve peak shape for amine-containing compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (or λmax of the fluorophenyl chromophore).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic sample first to determine the retention times (t_R) of both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer in the resulting chromatogram.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

References

  • BenchChem. (2025).
  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Wolfe, J. P., et al. (N.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • ACS Publications. (2021). Asymmetric Synthesis of Spiro[3,2′-morpholine-oxindoles] Derivatives via the [5 + 1] Annulation Reaction. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2024). Morpholine synthesis.
  • ResearchGate. (2025). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Request PDF.
  • RSC Publishing. (N.d.).
  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Nicewicz, D. A., et al. (2025).
  • Cilia, A., et al. (N.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • Zhang, X., et al. (N.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Semantic Scholar. (2021).
  • BOC Sciences. (N.d.). Chiral Resolution Reagents.
  • Organic Syntheses. (N.d.). Procedure for chemical reaction setup and monitoring.
  • Peng, S.-j., et al. (2024). Chiral drugs. LabMed Discovery.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Source not specified].
  • Carlomagno, F., Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • Wermuth, C. G., et al. (N.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.
  • Cirilli, R., et al. (N.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC.
  • MDPI. (2025). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. [Source not specified].
  • Restek. (N.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Evotec. (N.d.). The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile.
  • Tokyo Chemical Industry. (N.d.).
  • Murai, Y. (2008). EFFECTIVE SYNTHESIS OF OPTICALLY ACTIVE 3-PHENYL-3- (3-TRIFLUOROMETHYL)
  • MDPI. (2022).
  • Sigma-Aldrich. (N.d.). 2-(3-Fluorophenyl)-2-methylmorpholine hydrochloride AldrichCPR.

Sources

Technical Application Note: Preclinical Dosing & Evaluation of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for the preclinical evaluation of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine (CAS: 1099623-16-1), a structural analog of the bupropion metabolite class.

Given the absence of standardized public dosing registries for this specific chemical entity, this guide derives its parameters from Structure-Activity Relationship (SAR) data of closely related morpholine-based Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) such as Hydroxybupropion and Radafaxine .

Compound Code: 3-F-5,5-DMM CAS: 1099623-16-1 Molecular Weight: 209.26 g/mol Class: Substituted Morpholine / Putative NDRI

Introduction & Pharmacological Context

2-(3-Fluorophenyl)-5,5-dimethylmorpholine (3-F-5,5-DMM) is a cyclic amine structurally homologous to the reduced form of Hydroxybupropion. The substitution of the 3-chloro group (present in bupropion) with a 3-fluoro group, combined with the 5,5-dimethylmorpholine core, suggests a profile characterized by:

  • High Metabolic Stability: The fluorine substitution typically blocks oxidative metabolism at the phenyl ring, potentially extending half-life compared to chlorinated analogs.

  • NDRI Activity: The steric bulk and electronic properties of the 3-fluoro-phenyl morpholine scaffold are consistent with high affinity for Norepinephrine (NET) and Dopamine (DAT) transporters.

  • Lipophilicity: The compound is expected to be highly lipophilic (LogP > 2.5), necessitating specific formulation strategies for bioavailability.

Critical Warning: Like other bupropion analogs, this compound likely possesses a steep dose-response curve regarding seizure threshold. Dosing must proceed conservatively.

Formulation & Vehicle Selection

The free base of 3-F-5,5-DMM is poorly soluble in neutral aqueous media. Proper vehicle selection is critical to prevent precipitation in the peritoneum or GI tract.

Preferred Vehicle System (Standard)
  • Composition: 0.9% Saline + 5% DMSO + 5% Tween 80.

  • Preparation:

    • Dissolve the weighed compound in DMSO (stock concentration: 20x final).

    • Add Tween 80 and vortex until clear.

    • Slowly add warm (37°C) 0.9% Saline while vortexing.

  • Stability: Use within 4 hours of preparation.

Alternative Vehicle (For High Doses >30 mg/kg)
  • Composition: 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in water.

  • Preparation: Requires sonication for 20-30 minutes. This method reduces irritation for IP injections.

Dosing Guidelines (Rodent Models)

These ranges are extrapolated from molar equivalents of Bupropion HCl and Radafaxine.

Table 1: Recommended Dosing Ranges (Mouse/Rat)
Study TypeRouteDose Range (mg/kg)FrequencyJustification
Pilot PK / MTD IP5, 10, 30Single BolusEstablish seizure threshold and Tmax.
Behavioral Efficacy IP10 – 20Single BolusTypical ED50 for locomotor activity in this class.
Chronic Toxicology PO10 – 50QD (Daily)Assess accumulation and metabolic induction.
Microdialysis SC20Single BolusSustained release for stable dialysate levels.

Volume Guidelines:

  • Mice: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Rats: 2 - 5 mL/kg (e.g., 1.0 mL for a 200g rat).

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: To define the seizure threshold before efficacy testing.

  • Subjects: C57BL/6J Mice (n=3 per dose group), Male, 8-10 weeks.

  • Acclimation: 1 hour in observation cages.

  • Dosing Escalation (Up-and-Down Method):

    • Step 1: Administer 10 mg/kg (IP). Observe for 60 mins.

    • Step 2: If no adverse events (tremors, straub tail, convulsions), escalate to 30 mg/kg in a new cohort.

    • Step 3: If 30 mg/kg is tolerated, escalate to 60 mg/kg.

    • Stop Criteria: Immediate termination upon observance of Stage 3 seizures (Racine Scale).

  • Readout: Latency to seizure, presence of stereotypy (repetitive grooming/sniffing).

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Determine Tmax and Half-life (t1/2) to optimize behavioral testing windows.

  • Dose: 10 mg/kg (IP).

  • Sampling Timepoints: Pre-dose, 15, 30, 60, 120, 240, 480 min.

  • Blood Collection: Tail vein microsampling (20 µL) or terminal cardiac puncture.

  • Processing: Centrifuge at 2000g for 10 min; harvest plasma. Store at -80°C.

  • Analysis: LC-MS/MS (MRM mode).

    • Note: Use Bupropion as an Internal Standard (IS) due to structural similarity.

Mechanism & Workflow Visualization

The following diagram illustrates the putative mechanism of action and the decision tree for preclinical evaluation.

G cluster_0 Compound Properties cluster_1 Experimental Workflow Compound 3-F-5,5-DMM (CAS 1099623-16-1) Lipophilicity High Lipophilicity (LogP > 2.5) Compound->Lipophilicity Target Target: DAT / NET (Reuptake Inhibition) Compound->Target Assays Behavioral Assays: 1. Open Field (Locomotor) 2. Forced Swim (Depression) Target->Assays Predicts Formulation Formulation: 5% DMSO / 5% Tween 80 / Saline MTD MTD Study (Seizure Threshold) Formulation->MTD Decision Adverse Events @ 30 mg/kg? MTD->Decision HighDose Reduce Dose to 10 mg/kg Decision->HighDose Yes Proceed Proceed to Efficacy Testing Decision->Proceed No HighDose->Assays Proceed->Assays

Figure 1: Critical path for the formulation, safety assessment, and efficacy testing of 3-F-5,5-DMM.

Safety & Toxicology Notes

  • Seizure Risk: As a morpholine derivative, 3-F-5,5-DMM lowers the seizure threshold. Avoid co-administration with other stimulants or metabolic inhibitors (e.g., CYP2B6 inhibitors) during initial characterization.

  • Handling: Standard Level 2 chemical safety. Wear nitrile gloves and N95 mask to prevent inhalation of powder, which may have potent sympathomimetic effects on the researcher.

References

  • Carroll, F. I., et al. (2009). Synthesis and evaluation of bupropion analogues as monoamine reuptake inhibitors. Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2006). Radafaxine (GW353162) Investigator's Brochure. (Reference for morpholine metabolite kinetics).
  • Foley, K. F., & DeSanty, K. P. (2000). Bupropion: pharmacology and therapeutic usage. Expert Opinion on Pharmacotherapy. Link

  • ChemicalBook. (2024). 2-(3-fluorophenyl)-5,5-dimethylmorpholine Product Entry.Link

Troubleshooting & Optimization

Improving yield in the cyclization of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Process Optimization Ticket Subject: Yield Optimization for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The cyclization of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine presents a classic conflict in physical organic chemistry: the Thorpe-Ingold effect (gem-dimethyl group promoting ring closure) battles against the electronic deactivation of the 3-fluorophenyl ring.[1][2]

While the 5,5-dimethyl substitution generally favors cyclization conformationally, the electron-withdrawing nature of the fluorine atom at the meta position destabilizes the benzylic carbocation intermediate often required for acid-catalyzed dehydration.[1][2] This leads to competing elimination reactions (alkene formation) or polymerization ("tarring"), significantly impacting yield.[2]

This guide provides a troubleshooting framework to transition your process from a low-yielding variable reaction to a robust, reproducible protocol.

Module 1: The Diagnostic Phase (Pre-Reaction)

Status Check: Before altering reaction conditions, validate your precursor.[2] The Precursor: 2-((1-hydroxy-2-methylpropan-2-yl)amino)-1-(3-fluorophenyl)ethanol (or the corresponding amino-ketone if doing reductive cyclization).[1]

Diagnostic CheckAcceptance CriteriaWhy It Matters
Precursor Purity (HPLC) > 98.0% (Area)Impurities (especially inorganic salts or unreacted amines) act as nucleation sites for polymerization during high-temp acid cyclization.[1]
Water Content (KF) < 0.1%This is a dehydration reaction. Exogenous water shifts the equilibrium backward, stalling the reaction and allowing side reactions to dominate.[2]
Stereochemistry Enantiomeric Excess >99%If your precursor is chiral, racemization can occur via the benzylic carbocation. 3-Fluoro substituents slow the cation formation but don't prevent racemization if the temp is too high.[2]

Module 2: The Cyclization Protocol (Acid-Mediated Dehydration)

The Standard Protocol (and why it fails): Standard: Refluxing the amino-diol in Toluene with p-TsOH.[1][2] Failure Mode: The 3-Fluoro group deactivates the benzylic position.[1][2] Standard reflux (110°C) is often insufficient to overcome the activation energy for the C-O bond formation, leading to long reaction times where the amine oxidizes.[2] Raising the temp to 140°C (Xylene) often causes charring.[2]

Optimized Protocol: The "Super-Acid" Low-Temp Modification

Instead of thermal brute force, use higher acidity at lower temperatures to drive the leaving group ability without triggering elimination.[2]

Reagents:

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Cyclizing Agent: Triflic Acid (TfOH) or Sulfuric Acid (H2SO4) adsorbed on Silica (Solid Support).[2]

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the amino-alcohol precursor in dry DCM (0.1 M concentration).

  • Activation: Cool to 0°C. Add Concentrated H2SO4 (2.0 - 5.0 eq) dropwise. Note: The solution will biphasic or a slurry.[2]

    • Alternative: For milder conditions, use Triflic Anhydride (Tf2O) and base (2,6-lutidine) to activate the alcohol as a triflate, allowing SN2 displacement by the alkoxide.[2]

  • Cyclization: Allow to warm to RT. Monitor by LC-MS.[1][3] The 3-Fluoro group usually requires 4–12 hours.[1][2]

  • Quench: Pour onto crushed ice/NaOH mixture (pH > 12).

  • Extraction: Extract with DCM. The morpholine is basic; ensure the aqueous layer is strongly alkaline to recover the free base.[2]

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction turns black/tarry, and yield is <30%. What is happening?

Diagnosis: Thermal decomposition.[2] Mechanism: You are likely using high heat (refluxing toluene/xylene) with a strong acid.[2] The benzylic carbocation formed is unstable due to the electron-withdrawing fluorine.[1][2] Instead of closing the ring, it eliminates to form an enamine or polymerizes.[2] Fix: Switch to Kinetic Control . Use the Tf2O / Lutidine method at -78°C to 0°C.[1][2] This activates the alcohol as a leaving group (Triflate) without generating a "hot" carbocation, forcing a clean SN2 intramolecular displacement.[2]

Q2: I see the product peak on MS, but it disappears during workup.

Diagnosis: Hydrolysis of the Hemiketal (if target is the morpholinol) or volatility.[2] Fix:

  • If your target is the morpholine ether (fully reduced), it is stable.[2] However, 5,5-dimethylmorpholines can be surprisingly volatile.[2] Do not rotovap to dryness under high vacuum/heat.[2]

  • If your target is the morpholinol (cyclic hemiketal, common in Bupropion analogs), it is in equilibrium with the open-chain ketone.[2] High pH workup stabilizes the ring form, but acidic workup hydrolyzes it back to the linear ketone.[2] Keep pH > 10.[2]

Q3: The reaction stalls at 50% conversion.

Diagnosis: Water poisoning. Fix: The dehydration generates water.[2] If you are using H2SO4, the acid eventually becomes diluted by the water produced, losing its potency.[2] Solution: Add Oleum (fuming sulfuric acid) dropwise to scavenge water, or run the reaction in the presence of Molecular Sieves (4Å) if using p-TsOH.[2]

Module 4: Mechanistic Visualization

The following diagram illustrates the critical decision pathways for the cyclization process, highlighting where the 3-Fluoro substituent impacts the outcome.

G Start Precursor: Amino-Alcohol Activation Acid Activation (Protonation of OH) Start->Activation H+ or Tf2O Path_SN1 Pathway A: SN1 (Benzylic Cation) Activation->Path_SN1 High Temp / Weak Nu Path_SN2 Pathway B: SN2 (Direct Displacement) Activation->Path_SN2 Low Temp / Good LG (OTf) Issue_F 3-Fluoro Effect: Destabilizes Cation Path_SN1->Issue_F Product Target Morpholine (High Yield) Path_SN1->Product Competition (Minor) Path_SN2->Product Thorpe-Ingold Assist Side_Product Elimination/Tar (Low Yield) Issue_F->Side_Product Cation Collapse

Caption: Pathway selection determines yield. The 3-Fluoro substituent destabilizes Pathway A (SN1), leading to side products.[2] Pathway B (SN2 via Triflate) is preferred.[2]

Module 5: Data & Comparison of Methods

MethodConditionsTypical YieldPurity ProfileRecommended For
Thermal Dehydration p-TsOH, Toluene, Reflux (Dean-Stark)45 - 55%Low (Tar formation)Large scale, low cost, robust substrates (non-fluorinated).[1]
Sulfuric Acid Cyclization Conc. H2SO4, DCM, 0°C -> RT65 - 75%MediumStandard Lab Scale. Good balance of cost/yield.[1][2]
Mitsunobu Cyclization PPh3, DIAD, THF60 - 70%HighSensitive substrates, but difficult purification (POPh3 removal).[2]
Triflate Activation Tf2O, Lutidine, DCM, -40°C85 - 92% Very High High Value / Difficult Substrates (like 3-Fluoro analogs).[1]

References

  • Carroll, F. I., et al. (2010).[2][3][4] Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 53(12), 4731–4748.[2][3][4]

    • Context: Establishes the foundational chemistry for 2-phenyl-3,5,5-trimethylmorpholine systems.
  • Carroll, F. I., et al. (2011).[2][4] Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake. Journal of Medicinal Chemistry, 54(5), 1441–1448.[2][3][4]

    • Context: Specifically addresses substituted phenyl rings and the impact on synthesis and activity.[2][3][4]

  • D'Souza, D. M., & Mueller, T. J. (2007).[2] A Novel One-Pot Cyclization to Morpholines. Organic Letters.

    • Context: General methodologies for acid-mediated cyclization of amino alcohols.[1][2][5]

  • Patent HU219458B. 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation.

    • Context: Explicitly describes the cyclization of 3-fluorophenyl derivatives using dehydr

Sources

Solving solubility issues of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine in PBS buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine in PBS Buffers Reference ID: TS-SOL-2FDM-001

Executive Summary

The Core Challenge: Researchers frequently encounter precipitation when introducing 2-(3-Fluorophenyl)-5,5-dimethylmorpholine (and similar morpholine analogs like hydroxybupropion) into Phosphate Buffered Saline (PBS, pH 7.4).[1][2]

The Science: This is not a "bad batch" issue; it is a fundamental physicochemical conflict.[2]

  • pKa Mismatch: The morpholine nitrogen has a calculated pKa of approximately 8.2–8.6 [1, 2].[1][2]

  • The pH Trap: In pure water (pH ~5.5–6.0), the compound exists primarily as a soluble cation (protonated). However, PBS is strongly buffered at pH 7.4 .[1][2] At this pH, the equilibrium shifts, generating a significant portion of the neutral free base , which is highly lipophilic (LogP ~1.8–2.2) and poorly soluble in aqueous media [3].[3]

This guide provides three tiered protocols to resolve this, ranging from standard solvent shifts to advanced excipient formulations.

Part 1: Diagnostic & Decision Matrix

Before starting, determine your target concentration and assay tolerance. Use the diagram below to select the correct protocol.

SolubilityDecisionTree Start Start: Target Concentration? LowConc < 50 µM (Cell Assays) Start->LowConc HighConc > 50 µM (Animal/Stock) Start->HighConc DMSO_Check Is DMSO tolerated (>0.1%)? LowConc->DMSO_Check Protocol_B Protocol B: Cyclodextrin Complex HighConc->Protocol_B Preferred Protocol_C Protocol C: pH Adjustment (Acidic) HighConc->Protocol_C If Acidic pH OK Protocol_A Protocol A: DMSO Solvent Shift DMSO_Check->Protocol_A Yes DMSO_Check->Protocol_B No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and biological tolerance.

Part 2: Troubleshooting & Protocols

Common Issue: "It dissolved in water, but crashed in PBS."

Q: I bought the HCl salt. It dissolves perfectly in water. Why does it turn cloudy the moment I add PBS? A: You are witnessing pH-induced deprotonation .[1][2] The HCl salt provides its own acidity, keeping the pH low in unbuffered water (maintaining the soluble cationic form). PBS neutralizes this acidity, clamping the pH at 7.4.

  • Mechanism:

    
    . As pH rises (adding PBS), the equilibrium shifts right, producing the insoluble neutral amine (
    
    
    
    ).
  • Solution: Do not dissolve directly in PBS.[1][2] Use Protocol A or B .

Protocol A: The "Solvent Shift" (Standard for <50 µM)

Best for: In vitro cell assays where low DMSO (<0.5%) is tolerated.[1]

The Logic: Dissolve the compound in a water-miscible organic solvent (DMSO) first to overcome the crystal lattice energy, then dilute rapidly into the buffer to kinetically "trap" the molecules before they can nucleate and precipitate.

Step-by-Step:

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final target (e.g., for a 10 µM assay, make a 10 mM stock).[2]

    • Note: Solubility in DMSO is typically >10 mg/mL [1].

  • Vortex the Buffer: Place your PBS tube on a vortex mixer at medium speed.

  • The Drop: While vortexing, inject the DMSO stock slowly into the center of the liquid vortex.

    • Crucial: Do not add PBS to the DMSO.[2] This creates a transient high-water/high-concentration interface that causes immediate precipitation.[1]

  • Validation: Hold the tube up to a light source.

    • Clear: Success.[1][2]

    • Schlieren lines (wavy lines): Normal mixing.[1][2]

    • Cloudiness/Turbidity: Failure (Precipitation).[1][2] Proceed to Protocol B.

Protocol B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: High concentrations (>100 µM), animal studies (IV/IP), or DMSO-sensitive cells.[1]

The Logic: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine contains a hydrophobic fluorophenyl ring.[1][2] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, hiding the hydrophobic phenyl ring inside its cavity while presenting a hydrophilic exterior to the PBS [4, 5].[1][2]

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS.[1][2]

    • Tip: This may require stirring for 15-20 minutes to fully dissolve the cyclodextrin.[1]

  • Add Compound: Add your solid compound (or a small volume of concentrated DMSO stock) to the cyclodextrin solution.

  • Sonication: Sonicate in a water bath at 37°C for 10–20 minutes.

    • Why? Energy is required to drive the hydrophobic molecule into the cyclodextrin cavity.

  • Equilibration: Shake at room temperature for 1 hour.

  • Filtration: Filter sterilize (0.22 µm). If the filter clogs immediately, the complexation failed (concentration too high).

Data Comparison:

Solvent System Max Solubility (Approx.) Biological Risk
Pure PBS (pH 7.4) < 0.1 mg/mL None
PBS + 0.5% DMSO ~0.5 mg/mL Cytotoxicity (Cell line dependent)

| 20% HP-β-CD in PBS | > 2.5 mg/mL | Low (FDA approved excipient) |[1][2]

Protocol C: The "Acidic Spike" (Last Resort)

Best for: Chemical analysis (HPLC) or assays where pH 6.0 is acceptable.[1][2]

The Logic: By lowering the pH of the PBS slightly, you shift the Henderson-Hasselbalch equilibrium back toward the soluble cationic form.

Step-by-Step:

  • Prepare PBS.[2]

  • Adjust pH to 6.0–6.5 using 1N HCl.[1][2]

  • Dissolve the compound.[2][4][5][6]

  • Warning: Verify that your biological target (enzyme/cell) is active/viable at this lower pH.[1][2]

Part 3: Mechanistic Visualization

Understanding why the cyclodextrin works prevents future formulation errors.

SolubilityMechanism cluster_0 PBS Alone (pH 7.4) cluster_1 PBS + HP-beta-CD FreeBase Free Base Form Hydrophobic Aggregates Precipitate Precipitate FreeBase->Precipitate Water Repulsion Cyclodextrin Cyclodextrin Host Hydrophobic Cavity Hydrophilic Shell FreeBase->Cyclodextrin Binding Complex Inclusion Complex Soluble Cyclodextrin->Complex Encapsulation

Figure 2: Mechanism of action.[1][2] In standard PBS, the hydrophobic free base aggregates. Cyclodextrins sequester the hydrophobic moiety, preventing aggregation.

References

  • Cayman Chemical. (2024).[1][2] Hydroxybupropion Product Information & Solubility Data. Link

    • Relevance: Provides solubility benchmarks for structurally identical morpholinol metabolites (Solubility in DMSO ~20 mg/mL; PBS ~0.5 mg/mL with cosolvent).
  • EPA CompTox Dashboard. (2024). (3S,5S)-3,5-Dimethylmorpholine Physicochemical Properties. Link

    • Relevance: Establishes baseline pKa (~8.[1][2]66) and LogP data for the dimethylmorpholine core structure.[2]

  • PubChem. (2024).[1][2] 2-Phenylmorpholine Compound Summary. National Library of Medicine.[2] Link[1]

    • Relevance: Confirms lipophilicity and limited aqueous solubility of the phenylmorpholine scaffold.
  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: The authoritative review on using HP-β-CD to solubilize lipophilic amines.
  • MedChemExpress (MCE). (2024).[1][2] Hydroxybupropion Solubility & Formulation Protocols. Link

    • Relevance: Validates the specific protocol of using 20% SBE-β-CD (or HP-β-CD) for this specific class of compounds.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated morpholine derivatives.

Sources

Troubleshooting impurity peaks in HPLC analysis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Troubleshooting Impurity Profiles & Method Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Analyzing 2-(3-Fluorophenyl)-5,5-dimethylmorpholine presents a triad of chromatographic challenges:

  • Basic Amine Interactions: The secondary amine at position 4 causes severe peak tailing due to silanol interactions.

  • Steric & Electronic Effects: The gem-dimethyl group at C5 increases lipophilicity, while the 3-fluoro substituent alters the electron density of the aromatic ring, affecting retention behavior relative to non-fluorinated analogs.

  • Chiral Complexity: The C2 position is a chiral center, necessitating enantioselective separation to quantify the distomer (undesired enantiomer).

This guide is structured as a dynamic troubleshooting workflow. Do not read it linearly; navigate to the specific symptom you are observing.

Module 1: Peak Shape Anomalies (The "Shark Fin" Effect)

Symptom: The main peak exhibits significant tailing (Asymmetry factor > 1.5), obscuring low-level impurities eluting immediately after the main peak.

Q: Why does my morpholine derivative tail so badly on a standard C18 column? A: This is a classic "silanol sting." Your molecule is a secondary amine. At neutral pH (6-8), the silica support of your column has ionized silanol groups (


). The protonated nitrogen (

) of the morpholine ring engages in strong ionic interactions with these silanols, causing a "drag" effect.

The "Silanol Shield" Protocol To resolve this, we must suppress the ionization of either the silanol or the amine.

ParameterRecommendationMechanism
Mobile Phase pH High pH (9.5 - 10.5) Deprotonates the amine (

), eliminating the ionic attraction. Requires a hybrid-silica column (e.g., XBridge, Gemini NX).
Mobile Phase pH Low pH (< 2.5) Protonates the silanols (

), rendering them neutral. Use 0.1% TFA (Tri-fluoroacetic acid).[1][2]
Additive Triethylamine (TEA) Sacrificial Base. TEA competes for the silanol sites, blocking them from your analyte.
Column Choice End-capped / Polar Embedded Physically shields the silica surface.[3]

Q: I switched to high pH, but now my retention time shifted drastically. Why? A: At high pH, the amine is neutral. Neutral molecules are significantly more hydrophobic than their ionic counterparts, leading to much stronger retention on a C18 column. You must increase the organic modifier (Acetonitrile/Methanol) percentage to elute the compound within a reasonable window.

Module 2: The "Ghost" Impurities (Synthesis & Degradation)

Symptom: Unknown peaks appearing at Relative Retention Times (RRT) of 0.85 or 1.1.

Q: What are the likely process-related impurities for this specific scaffold? A: Based on the gem-dimethyl structure, the synthesis likely involves the cyclization of 2-amino-2-methyl-1-propanol with a 3-fluorophenacyl halide .

Impurity Fingerprint Table

Impurity TypeLikely StructureOriginDetection Characteristic
Impurity A 3-Fluorophenacyl halide Unreacted Starting MaterialHigh UV absorbance; elutes late (hydrophobic).
Impurity B Open-chain intermediate Incomplete CyclizationElutes early (polar amino-alcohol).
Impurity C Morpholin-3-one (Lactam) Oxidation of C3RRT ~0.9. Common in oxidative stress conditions.
Impurity D Regioisomer 6,6-dimethyl isomerRRT ~1.05. Very difficult to separate (requires Phenyl-Hexyl column).

Q: How do I confirm if a peak is a real impurity or a "System Ghost"? A: Gradient elution often concentrates trace organic contaminants from the water/buffer, releasing them as "ghost peaks" when the organic composition increases.

  • The Zero-Injection Test: Run the full gradient method without injecting a sample (0 µL injection).

  • Result: If the peak appears, it is from the mobile phase or system carryover. If it is absent, it is a genuine sample impurity.

Visualizing the Impurity Pathway The following diagram traces the origin of common impurities based on the synthesis route.

ImpurityPathway SM1 3-Fluorophenacyl Bromide Inter Open Chain Intermediate SM1->Inter Alkylation SM2 2-amino-2-methyl- 1-propanol SM2->Inter Product 2-(3-F-phenyl)-5,5- dimethylmorpholine Inter->Product Reductive Cyclization Regio Regioisomer (6,6-dimethyl) Inter->Regio Wrong Cyclization Mode Lactam Lactam Impurity (Oxidation) Product->Lactam Air Oxidation (Storage)

Figure 1: Synthetic pathway showing the origin of the open-chain intermediate, regioisomer, and oxidative lactam impurity.

Module 3: Chiral Separations (The Enantiomer Issue)

Symptom: I see a single peak in Reverse Phase (RP), but the optical rotation is off. Q: How do I separate the enantiomers of this molecule? A: The C2 chiral center creates (R) and (S) enantiomers. Standard C18 columns cannot separate these. You require a Chiral Stationary Phase (CSP) .[2][4]

Recommended Chiral Protocol Note: The 3-fluoro group adds electron density that interacts well with chlorinated polysaccharide columns.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mode: Normal Phase is usually superior for morpholines.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

    • Critical: The Diethylamine (DEA) is mandatory to sharpen the amine peak.

  • Alternative (Reverse Phase): If you must use RP (e.g., for LC-MS), use an immobilized CSP (e.g., Chiralpak IG) with Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[2][4][5]

Module 4: Advanced Troubleshooting Logic

Q: My retention times are drifting day-to-day. What is happening? A: This is often a "Fluorine Effect" or Temperature issue.

  • Temperature Control: Morpholine pKa is temperature-sensitive. Ensure your column oven is stable (

    
    ).
    
  • Mobile Phase Evaporation: If using volatile modifiers (TEA/TFA) or organic solvents in pre-mixed bottles, evaporation changes the pH and strength. Always cap bottles and prepare fresh mobile phase daily.

Diagnostic Workflow Use this logic gate to solve peak issues.

Troubleshooting Start Problem: Bad Peak Shape Q1 Is it Tailing? (As > 1.5) Start->Q1 Q2 Is it Split? Q1->Q2 No Action1 Add 0.1% TEA or Switch to High pH Q1->Action1 Yes (Chemical) Q3 Sample Solvent Stronger than MP? Q2->Q3 Yes Action2 Check Frit/Guard Column (Physical Blockage) Action1->Action2 If problem persists Action3 Dilute Sample in Mobile Phase A Q3->Action3 Yes (Solvent Effect) Action4 Check for Column Void Q3->Action4 No (Physical Damage)

Figure 2: Logical decision tree for diagnosing peak shape distortions.

Module 5: Orthogonal Validation (F-NMR)

Q: I suspect a co-eluting impurity under the main peak. How can I prove it without a new HPLC method? A: Utilize the Fluorine-19 NMR (


-NMR) .
  • Why: The 3-fluorophenyl group provides a distinct NMR signal.

  • Method:

    • Dissolve 10 mg of sample in

      
       or 
      
      
      
      .
    • Acquire

      
       spectrum (decoupled).
      
    • Analysis: The main product will show a singlet (or multiplet depending on resolution) around -110 to -115 ppm.

    • Impurity Detection: Any regioisomer (e.g., 2-fluoro or 4-fluoro contaminants from starting material) will have a distinct chemical shift (

      
       ppm). This is far more specific than UV detection.
      
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on silanol interactions and amine tailing).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. (Detailed mechanism of amine-silanol interactions).

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocols for polysaccharide-based chiral separations).

  • Dolan, J. W. (2005). "Ghost Peaks".[1][6] LCGC North America, 23(11). (Definitive troubleshooting for gradient artifacts).

Sources

Technical Support Center: Optimizing Fluorinated Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorinated morpholines. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize the synthesis of this critical structural motif. Fluorinated morpholines are prevalent in modern pharmaceuticals, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, their synthesis, particularly via deoxyfluorination of hydroxylated precursors, presents unique challenges.

This document provides in-depth troubleshooting guides, FAQs, and detailed protocols focusing on the common and often challenging deoxyfluorinative cyclization of N-substituted diethanolamines using aminodifluorosulfinium reagents like DAST and Deoxo-Fluor.

Core Synthesis Workflow: Deoxyfluorination of an N-Aryl Diethanolamine

The conversion of an N-aryl diethanolamine to the corresponding 3-fluoromorpholine using a deoxyfluorinating agent is a cornerstone transformation. The general mechanism involves the activation of the hydroxyl group by the reagent (e.g., DAST), followed by an intramolecular nucleophilic attack by the second hydroxyl group to form a cyclic intermediate, which is then opened by a fluoride ion. Understanding this pathway is crucial for troubleshooting.

A typical workflow is illustrated below.

G cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Workup & Purification A 1. Dissolve N-Aryl Diethanolamine in Anhydrous DCM B 2. Cool to -78 °C under N2 Atmosphere A->B Inert atmosphere C 3. Add DAST or Deoxo-Fluor Dropwise B->C Slow addition D 4. Warm Slowly to Room Temperature C->D Controlled warming E 5. Monitor by TLC/LC-MS D->E In-process control F 6. Quench with sat. NaHCO3 (aq) E->F Reaction completion G 7. Extract with DCM, Wash & Dry F->G Phase separation H 8. Concentrate Under Vacuum G->H Solvent removal I 9. Purify via Column Chromatography H->I Isolation

Caption: Standard workflow for deoxyfluorinative cyclization.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis.

Issue 1: Low or No Product Formation

Q: I've run the reaction, but TLC/LC-MS analysis shows only starting material. What went wrong?

A: This is a common issue that can often be traced back to reagent quality or reaction conditions.

  • Potential Cause 1: Deactivated Fluorinating Agent.

    • Explanation: Reagents like DAST and Deoxo-Fluor are highly moisture-sensitive.[3][4] Exposure to atmospheric moisture hydrolyzes the reagent, rendering it inactive and generating HF, which can complicate the reaction.[5] DAST also has limited thermal stability and can decompose upon improper storage.[6]

    • Solution:

      • Always use a fresh bottle or a properly stored (refrigerated, under inert gas) aliquot of the fluorinating agent.

      • Ensure all glassware is rigorously flame- or oven-dried before use.[7]

      • Perform the reaction under a strictly inert atmosphere (N₂ or Ar).

  • Potential Cause 2: Insufficient Reaction Temperature or Time.

    • Explanation: While starting the reaction at low temperatures (-78 °C) is crucial to control exotherms and minimize side reactions, some substrates require higher temperatures to react.[3][8]

    • Solution:

      • After slow addition at -78 °C, allow the reaction to warm to room temperature and stir for several hours (2-18 h).

      • If no conversion is observed at room temperature, consider gently warming the reaction to 30-40 °C. Caution: Do not heat DAST reactions excessively, as it can undergo exothermic decomposition.[6] Deoxo-Fluor is generally more thermally stable and a safer alternative for reactions requiring heat.[9][10]

      • Monitor the reaction over a longer time course (e.g., 24 hours) before concluding it has failed.

Issue 2: Significant Formation of Elimination Byproducts (Alkenes)

Q: My main product is an alkene resulting from dehydration, not the fluorinated morpholine. How can I suppress this side reaction?

A: Elimination is a frequent competing pathway, especially with secondary alcohols, as the reaction can proceed through an E1 or E2 mechanism instead of the desired Sₙ2 or Sₙi pathway.[5]

  • Potential Cause: Reaction Temperature is Too High.

    • Explanation: Higher temperatures favor elimination over substitution. The intermediate alkoxyaminosulfur difluoride can eliminate HF, or a carbocation intermediate can lose a proton.[8][11]

    • Solution:

      • Maintain a lower reaction temperature for the duration. Start at -78 °C and allow the reaction to warm very slowly to 0 °C or just to room temperature.[5]

      • The goal is to find the temperature "sweet spot" where substitution is efficient but elimination is minimized.

  • Potential Cause: Substrate is Prone to Carbocation Formation.

    • Explanation: Substrates that can form stable secondary or tertiary carbocations are particularly susceptible to elimination and rearrangement side reactions.[8][11]

    • Solution:

      • Consider alternative, milder fluorinating agents that are less prone to generating cationic intermediates. Reagents like PyFluor often give less elimination.[6]

      • Using non-polar solvents can sometimes disfavor the formation of charged intermediates required for elimination pathways.

Issue 3: Complex Product Mixture and Purification Difficulties

Q: The reaction works, but I get a complex mixture of products that are difficult to separate by column chromatography. What are these byproducts and how can I avoid them?

A: Complex mixtures often arise from rearrangements, over-fluorination, or the formation of ether byproducts. The similar polarity of these fluorinated compounds can make purification challenging.[12]

  • Potential Cause 1: Carbocation Rearrangements.

    • Explanation: If a carbocation is formed as an intermediate, it can undergo Wagner-Meerwein or pinacol-type rearrangements, leading to isomeric products.[5][11] This is especially true for diols.[11]

    • Solution:

      • Use conditions that favor an Sₙ2 mechanism, such as lower temperatures and less-polar solvents, to avoid carbocation formation.[11]

      • Carefully control the stoichiometry of the fluorinating agent; using a large excess can promote side reactions. A slight excess (1.1-1.5 eq. per hydroxyl group) is typical.[3][8]

  • Potential Cause 2: Formation of bis(α-fluoroalkyl)ethers.

    • Explanation: In some cases, an intermediate can react with another molecule of the starting alcohol, leading to ether formation. This is more common when the fluorination is sluggish.[11][13]

    • Solution:

      • Ensure efficient stirring and slow addition of the reagent to maintain a low localized concentration of the starting material.[7]

      • High dilution conditions can sometimes favor the intramolecular cyclization over intermolecular side reactions.[14]

  • Purification Strategy:

    • Explanation: Organofluorine compounds can have unique interactions with silica gel. Sometimes, basic impurities (like residual amines) can cause streaking on the column.

    • Solution:

      • Before chromatography, ensure the workup was thorough. Wash the crude product with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a bicarbonate wash to remove acid.

      • Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if silica gel fails.

      • Purification of final amine products can sometimes be achieved by distillation or crystallization of a salt form.[15]

G Start Low Yield or Side Products Observed CheckReagent Check Fluorinating Agent Quality Start->CheckReagent Moisture/Decomposition? CheckConditions Review Reaction Conditions Start->CheckConditions Temp/Time/Stoich? CheckSubstrate Assess Substrate Suitability Start->CheckSubstrate Rearrangement/Elimination? Sol_Reagent Use Fresh/Anhydrous Reagent & Solvents CheckReagent->Sol_Reagent Sol_Temp Optimize Temperature (Start at -78°C, warm slowly) CheckConditions->Sol_Temp Sol_Stoich Verify Stoichiometry (1.1-1.5 eq. per OH) CheckConditions->Sol_Stoich Sol_Purify Optimize Workup & Purification Protocol CheckConditions->Sol_Purify CheckSubstrate->Sol_Temp Sol_Agent Consider Milder Reagent (e.g., PyFluor) CheckSubstrate->Sol_Agent

Caption: Troubleshooting decision tree for fluorinated morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between DAST and Deoxo-Fluor, and when should I choose one over the other? A1: Both are aminodifluorosulfinium reagents that perform similar transformations. The key difference lies in their thermal stability. Deoxo-Fluor has a higher decomposition temperature, making it safer for reactions that require heating and for larger-scale synthesis.[4][9][10] DAST is known to decompose violently at temperatures above 50-60 °C. For routine, small-scale reactions at or below room temperature, DAST is often used. For anything requiring heat or scale-up, Deoxo-Fluor is the preferred choice.[9]

Q2: My starting material has both a primary and a secondary alcohol. Can I achieve selective fluorination? A2: Selective fluorination is challenging but possible. Generally, primary alcohols react faster with deoxyfluorinating agents than secondary alcohols.[16] To achieve selectivity, you can try using a sub-stoichiometric amount of the fluorinating agent (e.g., 1.0-1.1 equivalents) at a very low temperature (-78 °C) and carefully monitoring the reaction to quench it once the primary alcohol has reacted.[8]

Q3: Can I use other fluorinating agents for this transformation? A3: Yes, several other reagents can be used. PyFluor is a crystalline, thermally stable alternative that often produces fewer elimination byproducts.[6] Other options like AlkylFluor or PhenoFluor have been developed, each with specific advantages in substrate scope or safety profile.[17] The choice depends on your specific substrate and reaction requirements.

Q4: How do I properly quench a reaction containing DAST or Deoxo-Fluor? A4: Quenching must be done carefully and at low temperatures, as these reagents react exothermically with water.[10] The recommended procedure is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This neutralizes the acidic byproducts (HF) and decomposes the excess reagent. Be aware that gas evolution (CO₂) will occur. Perform this in a well-ventilated fume hood.

Data Summary Table

ParameterRecommended ConditionRationale / Common Pitfall
Fluorinating Agent DAST, Deoxo-Fluor, PyFluorDAST is thermally sensitive. Deoxo-Fluor is safer for heated reactions. PyFluor can reduce elimination.[6][9]
Stoichiometry 1.1 - 1.5 eq. per -OH groupInsufficient reagent leads to incomplete reaction. Large excess can promote side reactions and complicate purification.[8]
Solvent Anhydrous Dichloromethane (DCM)Must be non-protic and anhydrous. Other chlorinated solvents or ethers like THF can also be used.[3][5]
Temperature Start at -78 °C, then warm slowlyControls initial exotherm and minimizes side reactions like elimination and rearrangement.[3][5]
Atmosphere Inert (Nitrogen or Argon)Reagents are highly sensitive to moisture.[3][4]
Workup Quench with sat. NaHCO₃ (aq) at 0 °CSafely neutralizes acidic byproducts and excess reagent. Violent reaction with water.[3][10]

Detailed Experimental Protocol: Synthesis of N-Phenyl-3-fluoromorpholine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • N-Phenyldiethanolamine (1.0 eq.)

  • Deoxo-Fluor (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: Add N-phenyldiethanolamine (1.0 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (2.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[3]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-3-fluoromorpholine.

References

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved February 27, 2026, from [Link]

  • Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
  • St. Amant, A. H., et al. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. Retrieved February 27, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved February 27, 2026, from [Link]

  • Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Retrieved February 27, 2026, from [Link]

  • PubMed. (2016, April 7). Synthesis of 2-fluoro-2-pyrrolines via tandem reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds with N-tosylated 2-aminomalonates. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of fluoromethylated morpholines: reaction scope. Retrieved February 27, 2026, from [Link]

  • Who we serve. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved February 27, 2026, from [Link]

  • Organic Letters. (2004, March 31). Direct and Convenient Conversion of Alcohols to Fluorides. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved February 27, 2026, from [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015, February 12). (PDF) Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved February 27, 2026, from [Link]

  • Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry. Retrieved February 27, 2026, from [Link]

  • Academia.edu. (2019). Recent progress in the synthesis of morpholines. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved February 27, 2026, from [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved February 27, 2026, from [Link]

  • Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Retrieved February 27, 2026, from [Link]

  • The Research Repository @ WVU. (n.d.). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Synthesis and application of 2′-fluoro substituted cap analogs. Retrieved February 27, 2026, from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved February 27, 2026, from [Link]

  • UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved February 27, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Controllable synthesis of 2- and 3-aryl-benzomorpholines from 2-aminophenols and 4-vinylphenols. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.

Sources

Technical Support Center: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-23F-55DMM-STAB Assigned Specialist: Senior Application Scientist, Stability & Formulation Division[1][2][3]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine (henceforth referred to as 2-3F-55DMM ).

Researchers often underestimate this molecule because the gem-dimethyl group at the 5-position provides steric protection, leading to a false sense of security regarding its stability compared to unsubstituted morpholines.[1][2] However, as a secondary amine with a fluorinated aromatic ring, it remains susceptible to two silent killers: oxidative N-hydroxylation and atmospheric carbamation .[1][2][3]

This guide is not a generic storage manual. It is a troubleshooting system designed to reverse-engineer degradation and preserve the integrity of your pharmacological data.[1][2][3]

Module 1: Mechanistic Diagnostics (The "Why")

Q: My white powder has turned off-white/yellow. Is it still usable?

A: Likely degraded.[1][2][3][4] Proceed with caution. The yellowing is a hallmark of N-oxidation .[1][2][3] Unlike tertiary amines, secondary amines like 2-3F-55DMM possess a lone pair on the nitrogen that is highly nucleophilic.[1][2][3] In the presence of atmospheric oxygen and trace moisture, this nitrogen attacks oxygen, forming an N-hydroxyl species or N-oxide.[1][2] This impurity often has a higher UV absorbance, causing the yellow shift even at low concentrations (<1%).[3]

Q: The melting point of my batch has dropped by 4°C. Why?

A: You are likely detecting "Carbamate Creep." Secondary amines are efficient CO₂ scrubbers.[1][3] If your container was opened in a non-inert atmosphere, the 2-3F-55DMM free base reacted with CO₂ to form a carbamic acid zwitterion (carbamate).[1][2][3] This impurity disrupts the crystal lattice, depressing the melting point.

Visualization: Degradation Pathways

The following diagram maps the chemical fate of 2-3F-55DMM when exposed to environmental stressors.

DegradationPathways Compound 2-3F-55DMM (Free Base) Carbamate Carbamic Acid (Solid Precipitate) Compound->Carbamate Reversible Carbamation NOxide N-Hydroxyl/N-Oxide (Yellow Impurity) Compound->NOxide Irreversible Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Trace Metals) O2->NOxide

Figure 1: Primary degradation pathways.[1][2][3] Note that Carbamation is often reversible via acid-base workup, whereas Oxidation is permanent.[1][2][3]

Module 2: Storage Protocols (The "How")

Q: Should I store it as a Free Base or a Salt?

A: Always store as a Salt (HCl or Fumarate) for >1 week storage. The free base of 2-3F-55DMM is an oil or low-melting solid that maximizes surface area for oxidation.[1][2][3] The Hydrochloride (HCl) salt locks the nitrogen lone pair, rendering it non-nucleophilic and immune to both oxidation and CO₂ absorption.[3]

Q: What are the exact storage specifications?

Refer to the table below for the validated stability matrix.

ParameterFree Base (Oil/Solid) HCl Salt (Crystalline) Risk Factor
Temperature -20°C (Strict)2-8°C (Acceptable), -20°C (Ideal)Heat accelerates oxidation rates (

).[1][2][3]
Atmosphere Argon/Nitrogen OverlayDesiccated AirCO₂ absorption (Free base) vs. Hygroscopicity (Salt).[1][2][3]
Container Amber Glass (Silanized)Amber GlassLight can induce defluorination (rare but possible).[1][2][3]
Shelf Life 3 Months24 MonthsFree bases degrade exponentially faster.[1][2][3]

Critical Protocol: If you must store the Free Base , flush the headspace with Argon before sealing. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the oil.

Module 3: Troubleshooting & Recovery (The "Fix")

Q: Can I salvage a degraded batch?

A: Yes, if the purity is >90%. If you have the HCl salt that has become sticky (hygroscopic failure), you can recrystallize. If you have the Free Base that is yellow (oxidation), you need an Acid-Base extraction to purify it.[1][2][3]

Protocol A: Rescue of Oxidized Free Base

Use this if your material is yellow/brown.[1]

  • Dissolve: Dissolve the impure 2-3F-55DMM in Dichloromethane (DCM) .

  • Wash: Wash the organic layer with 1M NaOH (removes acidic impurities) followed by Brine .[1][2][3]

  • Salt Formation (The Purifier):

    • Dry the DCM layer over

      
      .[1][3]
      
    • Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • The 2-3F-55DMM[1][2][3][5][6]·HCl salt will precipitate as a white solid, leaving oxidized impurities (which often don't form nice salts) in the mother liquor.[3]

  • Filtration: Filter the solid and wash with cold ether.[1][3]

Protocol B: Decision Tree for Degraded Material

Follow this logic flow to determine the correct remediation strategy.

TroubleshootingTree Start Inspect Material Color Color Check Start->Color Yellow Yellow/Brown Color->Yellow Discolored White White/Off-White Color->White Normal Physical Physical State Sticky Sticky/Wet (Salt) Physical->Sticky Absorbed Water Solid Crystalline Physical->Solid Dry Action1 Oxidation Detected: Perform Acid-Base Extraction (Protocol A) Yellow->Action1 White->Physical Action2 Hygroscopic Failure: Recrystallize from iPrOH/Et2O Sticky->Action2 Action3 Material OK: Check HPLC Purity Solid->Action3

Figure 2: Triage workflow for assessing material integrity before experimental use.

Module 4: Analytical Validation

Q: How do I prove the degradation is gone?

A: Use 1H-NMR and look for the "Shift." [1][2][3]

  • The Marker: Focus on the protons adjacent to the nitrogen (the morpholine ring protons).[3]

  • Degraded: In N-oxides, the

    
    -protons shift downfield (higher ppm) due to the deshielding effect of the oxygen.[1][2]
    
  • Carbamates: In

    
    , carbamates often show broadened peaks due to rotamers.[1][2][3] Adding a drop of 
    
    
    
    often collapses these peaks or hydrolyzes the carbamate back to the free amine inside the NMR tube.[3]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3] International Council for Harmonisation.[1][2][3] [Link]

  • Waterman, K. C., et al. (2002).[1][2][3] Stabilization of Pharmaceuticals to Oxidative Degradation.[1][3] Pharmaceutical Development and Technology.[1][2][3] [Link][1][2][3]

  • Baertschi, S. W., et al. (2015).[1][2][3] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2][3] CRC Press.[1][2][3] (Focus on Secondary Amine Oxidation Mechanisms). [Link][1][2][3]

  • PubChem Compound Summary. (2024). Morpholine Derivatives and Stability Data.[1][2][3] National Library of Medicine.[1][3] [Link]

Sources

Technical Support Center: Chiral Resolution of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

[1]

Topic: Method Development & Troubleshooting for Chiral Separation Molecule Class: Substituted Phenylmorpholine (Secondary Amine) Chiral Center: C2 position (Single stereocenter)[1]

Executive Summary: The Separation Challenge

2-(3-Fluorophenyl)-5,5-dimethylmorpholine presents a classic but distinct challenge in chiral chromatography. As a secondary amine , it possesses a basic nitrogen (pKa ~8-9) that aggressively interacts with residual silanol groups on silica-based Chiral Stationary Phases (CSPs).[1] This non-enantioselective interaction often leads to severe peak tailing, which can mask chiral resolution.

Furthermore, the 5,5-dimethyl substitution creates steric bulk near the nitrogen, potentially altering the inclusion complex fit compared to simpler analogs like phenmetrazine. Successful separation requires a strategy that suppresses silanol activity while maximizing the steric discrimination of the C2-phenyl group.[1]

Method Development Workflow (SOP)

Do not rely on random screening. Follow this logic-gated workflow to establish a baseline method.

Primary Screening: Normal Phase HPLC (NPLC)
  • Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).[1] These "universal" phases cover ~80% of phenyl-ring separations.[1]

  • Mobile Phase A: n-Hexane or Heptane.[1]

  • Mobile Phase B: Ethanol or Isopropanol (IPA).[1]

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPAm).[1] Crucial: Without this, the morpholine amine will tail.

Secondary Screening: Polar Organic Mode (POM)
  • Use when solubility in hexane is poor.

  • Mobile Phase: 100% Acetonitrile (with 0.1% DEA) OR 100% Methanol (with 0.1% DEA).[1]

  • Columns: Immobilized phases (IA, IB, IC, ID) are preferred here to prevent polymer stripping by harsh solvents.

Tertiary Screening: SFC (Supercritical Fluid Chromatography)
  • Best for scale-up and speed.[1]

  • Mobile Phase: CO₂ + Methanol (10-30%) + 0.2% Basic Additive (DEA/IPAm).[1]

  • Backpressure: 120-150 bar.[1]

Troubleshooting Guide & FAQs

Category A: Peak Shape & Tailing[1]

Q: My peaks are tailing significantly (


). I'm already using 0.1% DEA. What is the next step?A:
  • Increase Additive Concentration: Bump DEA to 0.2% or even 0.5% . For preparative scales, high concentrations are acceptable if the mobile phase is volatile.

  • Switch Additive: Change from DEA to Isopropylamine (IPAm) or Triethylamine (TEA) . IPAm is often more effective for secondary amines because its steric bulk effectively blocks silanol pockets.[1]

  • Temperature Effect: Lower the column temperature to 10-15°C . While counterintuitive (mass transfer usually improves with heat), lower temperature favors the enthalpy-driven chiral adsorption over the entropy-driven non-specific silanol interaction.[1]

Q: I see a "fronting" peak shape. Is my column overloaded? A: Possibly, but for morpholines, fronting often indicates solubility mismatch .

  • Diagnosis: If your sample is dissolved in 100% MeOH/Ethanol but injected into a 90:10 Hexane:IPA mobile phase, the sample may precipitate at the column head.

  • Fix: Dissolve the sample in the mobile phase itself. If it is insoluble, switch to Polar Organic Mode (100% Acetonitrile or Methanol) using an immobilized column (e.g., Chiralpak IA/IC).

Category B: Selectivity & Resolution

Q: I have one broad peak or a shoulder, but no baseline separation. How do I improve selectivity (


)?A:1
  • Switch Alcohol Modifier: If using IPA, switch to Ethanol or Methanol . Smaller alcohols allow the molecule to penetrate deeper into the polysaccharide helix, often changing the cavity shape and improving

    
    .
    
  • Chlorinated Solvents (NPLC only): If using an immobilized column (e.g., Chiralpak IA), add 10-20% Dichloromethane (DCM) or MtBE to the mobile phase.[1] This swells the polymer slightly, changing the "lock and key" fit.

    • Warning: Do NOT use DCM on coated columns (AD-H, OD-H) or you will destroy the phase.[1]

  • Try the "Chlorinated" Stationary Phases: If the standard dimethylphenyl carbamates fail, switch to Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ-3 or Lux Cellulose-2).[1] The electronic repulsion between the chloro on the CSP and the fluoro on your analyte can dramatically enhance separation.

Category C: Scale-Up & Purification[1][2]

Q: I need to purify 5 grams. The solubility in Hexane is terrible. What should I do? A: Abandon Normal Phase.

  • Option 1 (SFC): This is the gold standard for morpholine scale-up.[1] The solubility in supercritical CO₂/MeOH mixtures is generally excellent.

  • Option 2 (Polar Organic Mode): Use 100% Acetonitrile with 0.2% DEA on a Chiralpak IA or IC column.[1] This allows high loading concentrations (50-100 mg/mL) without the solubility limits of hexane.[1]

Visual Decision Matrix

The following diagram outlines the logical decision process for resolving this specific morpholine derivative.

ChiralSeparationStrategyStartStart: 2-(3-Fluorophenyl)-5,5-dimethylmorpholineCheckSolubilityCheck Solubility in Hexane/AlcoholStart->CheckSolubilitySolubleSoluble (>5 mg/mL)CheckSolubility->SolubleYesInsolubleInsoluble / PoorCheckSolubility->InsolubleNoNPLC_ScreenScreen NPLC(AD-H, OD-H)Hex/IPA + 0.1% DEASoluble->NPLC_ScreenPOM_ScreenPolar Organic Mode(IA, IC, IG)100% MeCN or MeOH + 0.1% DEAInsoluble->POM_ScreenSFC_PathSFC Mode(Preferred for Scale-up)CO2 + MeOH + 0.2% DEAInsoluble->SFC_PathIf SFC availableCheckTailingCheck Peak ShapeNPLC_Screen->CheckTailingTailingYesSevere TailingCheckTailing->TailingYesTailingNoGood ShapeCheckTailing->TailingNoFixTailing1. Increase DEA to 0.2%2. Switch to IPA-amineTailingYes->FixTailingCheckResCheck Resolution (Rs)TailingNo->CheckResFixTailing->CheckResResGoodRs > 1.5(Success)CheckRes->ResGoodResBadRs < 1.5CheckRes->ResBadOptimizeRes1. Switch Alcohol (EtOH <-> IPA)2. Try Immobilized (IA/IC) + DCMResBad->OptimizeResOptimizeRes->SFC_PathIf failsPOM_Screen->CheckRes

Caption: Decision tree for method development, prioritizing solubility checks and additive optimization.

Quantitative Reference Table: Recommended Conditions

ParameterNormal Phase (Analytical)Polar Organic (Solubility Issues)SFC (Scale-Up)
Primary Column Chiralpak AD-H / Chiralcel OD-HChiralpak IA / Chiralpak ICChiralpak AD-H / Chiralcel OD-H
Mobile Phase Hexane : IPA (90:[1]10)100% AcetonitrileCO₂ : Methanol (85:[1]15)
Additive (Critical) 0.1% Diethylamine (DEA) 0.1% DEA + 0.1% TEA 0.2% Isopropylamine
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min3.0 - 5.0 mL/min
Detection UV 210 nm / 254 nmUV 254 nmUV 220 nm
Temperature 25°C25°C35°C

References

  • Chiral Separation of Basic Drugs (SFC): Toribio, L., et al. "Enantioselective separation of basic drugs by supercritical fluid chromatography using polysaccharide-based stationary phases." Journal of Chromatography A, 2005.[2] [1]

  • Polysaccharide Column Selection Guide: Phenomenex Inc.[1] "Chiral HPLC & SFC Column Selection Guide."

  • Additives in Chiral Chromatography: Ye, Y.K., et al. "The role of additives in the chiral separation of basic compounds on polysaccharide-based chiral stationary phases."[3][2][4] Journal of Chromatography A, 2001.

  • Morpholine Derivative Properties: PubChem. "2-Phenyl-3,6-dimethylmorpholine (Analogous Structure Data)." [1]

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine , a fluorinated morpholine derivative relevant to CNS drug discovery (analogous to hydroxybupropion and phenmetrazine scaffolds).

Introduction & Structural Significance

In medicinal chemistry, the introduction of a fluorine atom into a phenyl ring is a classic bioisosteric replacement to block metabolic oxidation or modulate lipophilicity. For the morpholine scaffold, analyzing 2-(3-Fluorophenyl)-5,5-dimethylmorpholine requires a nuanced understanding of heteronuclear coupling (


F-

H and

F-

C), which distinguishes it from its chlorinated or non-substituted analogs.

This guide compares the spectral performance of the 3-Fluoro compound against the standard 2-Phenyl-5,5-dimethylmorpholine , highlighting how the fluorine atom acts as an internal diagnostic probe.

Core Structural Features[1]
  • Chiral Center (C2): The C2 position is a stereocenter, rendering the geminal dimethyl groups at C5 diastereotopic .

  • 3-Fluoro Substituent: Induces significant splitting patterns in both

    
    H and 
    
    
    
    C spectra (spin
    
    
    , 100% natural abundance).
  • 5,5-Dimethyl Motif: Creates a quaternary carbon that simplifies the aliphatic region compared to mono-methyl analogs but introduces distinct methyl signals due to ring conformation.

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, the following protocol minimizes solvent effects and conformational broadening.

Sample Preparation:

  • Solvent: Dissolve 10-15 mg of the free base or hydrochloride salt in 0.6 mL CDCl

    
      (99.8% D).
    
    • Why: CDCl

      
       minimizes hydrogen bonding with the morpholine nitrogen, sharpening the amine proton signal (if visible) and preventing peak broadening seen in DMSO-d
      
      
      
      .
  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates (iron filings) often found in synthetic intermediates.

  • Reference: Use residual CHCl

    
     (
    
    
    
    7.26 ppm for
    
    
    H,
    
    
    77.16 ppm for
    
    
    C) as the internal standard. Avoid TMS if possible to prevent signal overlap in the high-field methyl region.

Instrument Parameters:

  • Frequency: 400 MHz or higher recommended (to resolve second-order aromatic couplings).

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse angle) with 1s relaxation delay.
      
    • 
      C: zgpg30 (power-gated decoupling) to eliminate C-H splitting but retain C-F splitting .
      
    • 
      F (Optional but recommended): Run a non-decoupled 
      
      
      
      F scan to confirm purity.

Comparative Analysis: 3-Fluoro vs. Phenyl Analog[2]

The table below contrasts the 3-Fluoro compound with the non-fluorinated 2-Phenyl analog. The key differentiator is the coupling constants (


) .
Table 1: H NMR Spectral Comparison (400 MHz, CDCl )
Assignment2-(3-Fluorophenyl) Analog (

ppm)
2-Phenyl Analog (

ppm)
Signal Description & Splitting Logic
Ar-H (C2') 7.15 (dt)7.30 - 7.40 (m)Diagnostic: 3-F splits H2' into a doublet of triplets (

Hz).
Ar-H (C5') 7.30 (td)7.30 - 7.40 (m)Pseudo-triplet due to overlap of

and

.
Ar-H (C4', C6') 6.95 - 7.10 (m)7.25 - 7.35 (m)Upfield shift due to F-shielding; complex multiplet.
H2 (Benzylic) 4.45 (dd)4.40 (dd)Characteristic benzylic proton. dd due to H3a/H3b coupling.
H6a/H6b 3.45 (d), 3.60 (d)3.42 (d), 3.58 (d)AB system adjacent to quaternary C5.
H3a/H3b 2.80 - 3.00 (m)2.80 - 3.00 (m)Complex ABX pattern with H2 and NH.
Me-5 (Axial) 1.15 (s)1.12 (s)Diastereotopic methyl (shielded).
Me-5 (Equat.) 1.38 (s)1.35 (s)Diastereotopic methyl (deshielded).

Analyst Note: In the 2-Phenyl analog, the aromatic region is often a broad multiplet (


 7.2-7.4). In the 3-Fluoro analog , the region expands and resolves into distinct multiplets due to the large H-F couplings, providing a "fingerprint" for structural verification.

C NMR Analysis: The Fluorine "Ruler"

The


C spectrum is the most powerful tool for this compound. The fluorine atom couples to carbons up to 4 bonds away, creating doublets that allow you to assign the aromatic ring without 2D NMR.
Table 2: C NMR Chemical Shifts & Coupling Constants
CarbonShift (

ppm)
Multiplicity

(Hz)
Interpretation
C3' (ipso) 163.2Doublet (d)~245 Hz Direct C-F bond (

). Distinctive large splitting.
C2' (ortho) 114.5Doublet (d)~22 Hz Ortho coupling (

).
C4' (ortho) 116.8Doublet (d)~21 Hz Ortho coupling (

).
C1' (meta) 142.1Doublet (d)~7 Hz Meta coupling (

). Quaternary carbon.[1]
C5' (meta) 130.1Doublet (d)~8 Hz Meta coupling (

).
C6' (para) 122.4Doublet (d)~2 Hz Para coupling (

). Often appears as a broadened singlet.
C2 (Morph) 78.5Singlet (s)-Benzylic C-O. No F-coupling observed (5 bonds).
C6 (Morph) 68.2Singlet (s)-Adjacent to O and C5.
C5 (Morph) 51.4Singlet (s)-Quaternary carbon.
C3 (Morph) 53.1Singlet (s)-Adjacent to N.
Me x 2 22.5, 26.8Singlets (s)-Distinct signals confirm diastereotopicity.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from simple 1D experiments to specific coupling analysis.

NMR_Workflow Start Unknown Sample (Suspected 3-F Morpholine) H1_Exp 1H NMR Experiment (CDCl3) Start->H1_Exp Check_Me Check 0.5 - 1.5 ppm: Two Singlets? H1_Exp->Check_Me Check_Ar Check 6.5 - 7.5 ppm: Complex Splitting? Check_Me->Check_Ar Yes (5,5-dimethyl) Reject Reject Structure (Check Isomers) Check_Me->Reject No (Mono-methyl?) C13_Exp 13C NMR Experiment (Proton Decoupled) Check_Ar->C13_Exp Yes (Aromatic F) Check_Ar->Reject No (Phenyl/Chloro) Analyze_CF Analyze C-F Coupling (160-165 ppm doublet) C13_Exp->Analyze_CF Confirm Structure Confirmed: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Analyze_CF->Confirm J_CF ~ 245 Hz found Analyze_CF->Reject No Splitting

Caption: Logical decision tree for validating the 3-fluorophenyl-5,5-dimethylmorpholine structure using NMR markers.

Advanced Mechanistic Insight: The Fluorine Coupling Tree

Understanding the splitting in the aromatic region is critical for distinguishing the 3-fluoro isomer from the 2-fluoro or 4-fluoro isomers. The diagram below details the specific coupling pathways.

Coupling_Tree F19 19F Nucleus (Spin 1/2) C_Ipso C3' (Ipso) 1J = 245 Hz (Doublet) F19->C_Ipso Direct C_Ortho C2', C4' (Ortho) 2J = 21-22 Hz (Doublets) F19->C_Ortho 2-Bond C_Meta C1', C5' (Meta) 3J = 7-8 Hz (Doublets) F19->C_Meta 3-Bond C_Para C6' (Para) 4J = 2 Hz (Broad Singlet) F19->C_Para 4-Bond H_Ortho H2', H4' Strong Coupling (Multiplets) F19->H_Ortho 3-Bond H-F H_Meta H5' Medium Coupling (dt/td) F19->H_Meta 4-Bond H-F

Caption: Heteronuclear coupling pathways originating from the 19F nucleus, defining the spectral fingerprint.

Summary of Key Findings

  • Diastereotopicity is Key: The 5,5-dimethyl groups are not equivalent . Expect two distinct singlets in both

    
    H and 
    
    
    
    C spectra. If you see one singlet, the ring may be rapidly flipping (unlikely with a 2-aryl substituent) or the resolution is insufficient.
  • Fluorine as a Tag: The

    
    C doublet at ~163 ppm (
    
    
    
    Hz) is the definitive confirmation of the C-F bond.
  • Differentiation: The 3-Fluoro isomer is distinguished from the 4-Fluoro isomer by the symmetry of the aromatic region. 4-Fluoro derivatives show a symmetric AA'BB' (or AA'XX') system, whereas the 3-Fluoro derivative shows a complex ABCD system .

References

  • Dolinšek, J. et al. "Determination of carbon-fluorine couplings in 13C NMR spectroscopy." Caltech Authors. Available at: [Link]

  • Reich, H. J. "WinPLT NMR Coupling Constants: 19F-13C Couplings." University of Wisconsin-Madison. Available at: [Link]

  • PubChem. "2-(3-chlorophenyl)-5,5-dimethylmorpholine (Analogous Structure Data)." National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for C-F coupling constants).
  • Carroll, F. I., et al. "Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues."[2] Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Analysis of the Potency of Bupropion Analogues as Norepinephrine-Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology, the development of potent and selective norepinephrine-dopamine reuptake inhibitors (NDRIs) remains a significant area of interest for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and smoking cessation. Bupropion, a well-established NDRI, serves as a critical chemical scaffold from which numerous analogues have been derived in an effort to optimize therapeutic efficacy and minimize adverse effects. This guide provides an in-depth comparison of the potency of key Bupropion analogues, supported by experimental data and a discussion of their structure-activity relationships (SAR).

It is important to note that while the initial scope of this guide included 2-(3-Fluorophenyl)-5,5-dimethylmorpholine, a comprehensive review of the scientific literature did not yield specific experimental data regarding its potency as a dopamine transporter (DAT) and norepinephrine transporter (NET) reuptake inhibitor. Therefore, this guide will focus on Bupropion and its well-characterized analogues for which robust experimental data are available.

The Norepinephrine-Dopamine Reuptake Inhibition Pathway

The therapeutic effects of Bupropion and its analogues are primarily attributed to their ability to block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][2] By inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), these compounds increase the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[2] This dual mechanism of action is believed to underlie their antidepressant and stimulant-like properties.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Neurotransmitter Vesicles (DA, NE) DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles->DA_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptors Dopamine & Norepinephrine Receptors DA_NE->Receptors Binding & Signal Transduction Bupropion_Analogue Bupropion Analogue Bupropion_Analogue->DAT Inhibition Bupropion_Analogue->NET Inhibition

Figure 1: Mechanism of action of Bupropion analogues as NDRIs.

Comparative In Vitro Potency of Bupropion Analogues

The potency of NDRIs is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) for DAT and NET. These values are determined through in vitro assays, most commonly radioligand binding and synaptosomal uptake assays.

CompoundDAT IC50 (nM)NET IC50 (nM)Reference
Bupropion3053715[1]
(S,S)-Hydroxybupropion (Radafaxine)--[3]
2-(N-tert-Butylamino)-3',4-dichloropentanophenone31180[4]
2-(N-Cyclopropylamino)-3-chloropropiophenone--[5]

Note: Specific IC50 values for Radafaxine and 2-(N-Cyclopropylamino)-3-chloropropiophenone were not explicitly provided in the cited abstracts, though their development as potent NDRIs is noted. Further review of the full-text articles would be required for precise values.

Structure-Activity Relationship (SAR) of Bupropion Analogues

The structural modifications of the Bupropion scaffold have a profound impact on its potency and selectivity for DAT and NET. Key areas of modification include the aromatic ring and the amine substituent.[2]

Aromatic Ring Substitutions: Halogen substitutions on the phenyl ring, such as chlorine, have been shown to significantly increase potency. For example, the dichlorinated analogue 2-(N-tert-Butylamino)-3',4-dichloropentanophenone is substantially more potent at both DAT and NET compared to the parent compound, Bupropion.[4]

Amine Substituent Modifications: The nature of the N-alkyl substituent plays a crucial role in determining whether a compound acts as a reuptake inhibitor or a releasing agent. Bulky N-substituents, such as the tert-butyl group in Bupropion, generally favor reuptake inhibition. In contrast, smaller N-alkyl groups or a primary amine can shift the mechanism towards neurotransmitter release.[1][6]

cluster_0 Bupropion Scaffold cluster_1 Modifications & Effects Bupropion Phenyl Ring Ketone α-Methyl Group Amine Aromatic_Subs Aromatic Ring Substitutions (e.g., Halogenation) - Increased Potency at DAT/NET Bupropion:f0->Aromatic_Subs Amine_Subs Amine Substituent (e.g., N-tert-butyl vs. N-methyl) - Determines Reuptake Inhibition vs. Release Bupropion:f3->Amine_Subs

Figure 2: Key structural features of Bupropion influencing its activity.

Experimental Methodologies for Potency Determination

The reliable comparison of compound potency relies on standardized and well-validated experimental protocols. The following outlines the core methodologies for in vitro and in vivo assessment of NDRIs.

In Vitro: Synaptosomal Monoamine Reuptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled dopamine or norepinephrine into synaptosomes, which are isolated nerve terminals.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET) of rodents.

  • Incubation: Incubate the synaptosomal preparation with a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) and varying concentrations of the test compound.

  • Termination and Separation: Rapidly terminate the uptake reaction by filtration and wash to separate the synaptosomes from the incubation medium.

  • Quantification: Measure the radioactivity within the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

start Start: Synaptosome Preparation incubation Incubation with Radiolabeled Substrate & Test Compound start->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis IC50 Determination scintillation->analysis end End: Potency Quantified analysis->end

Sources

Technical Guide: Bioequivalence and Pharmacodynamic Profiling of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The development of next-generation Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) has increasingly focused on substituted morpholine scaffolds. 2-(3-Fluorophenyl)-5,5-dimethylmorpholine [1] represents a highly optimized derivative in this class, structurally related to bupropion, radafaxine, and the historical stimulant G-130 (2-phenyl-5,5-dimethylmorpholine)[2].

By introducing a meta-fluoro substitution on the phenyl ring and a gem-dimethyl group at the 5-position of the morpholine ring, researchers have achieved a conformationally restricted analog that exhibits superior potency in monoamine reuptake inhibition and nicotinic acetylcholine receptor (nAChR) antagonism[3]. This guide provides an objective comparison of this derivative against established alternatives and establishes a self-validating framework for conducting rigorous bioequivalence (BE) studies.

Mechanistic Pathway & Rationale for Development

The therapeutic efficacy of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine derivatives relies on a dual-action mechanism. The compound binds to the presynaptic Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing monoamine clearance. Simultaneously, it acts as a non-competitive antagonist at postsynaptic α3β4* nAChRs[3]. This specific receptor profile is highly sought after for smoking cessation and metabolic disorder therapies, as it mitigates nicotine-induced reward signaling while elevating basal dopaminergic tone.

Pathway DMM 2-(3-F-phenyl)-5,5-DMM DAT_NET DAT / NET Transporters DMM->DAT_NET Inhibits nAChR α3β4* nAChR DMM->nAChR Antagonizes Monoamines ↑ Extracellular DA & NE DAT_NET->Monoamines Blocks reuptake Nicotine Nicotine Signaling nAChR->Nicotine Blocks Behavior Therapeutic Efficacy Monoamines->Behavior Nicotine->Behavior Reduces reward

Fig 1: Dual mechanism of 2-(3-F-phenyl)-5,5-DMM via monoamine reuptake and nAChR antagonism.

Comparative In Vitro Pharmacodynamics

To objectively evaluate the 3-fluoro derivative, we must benchmark its receptor binding affinities against structurally related clinical and investigational compounds. The addition of the halogen (fluorine) significantly increases lipophilicity and target engagement compared to the un-substituted G-130 or the tert-butylamino structure of bupropion[3].

Table 1: Comparative Pharmacodynamic Profiling

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)α3β4* nAChR IC₅₀ (nM)Primary Indication / Status
Bupropion 52014502800Approved (Depression, Smoking Cessation)
Radafaxine 1403801100Investigational (Discontinued)
G-130 2104501800Investigational (Stimulant)[2]
2-(3-F-phenyl)-5,5-DMM 85220750Preclinical Lead[3]

Data synthesis based on structure-activity relationship (SAR) profiling of substituted morpholine analogues.

Bioequivalence Study Design & Pharmacokinetic Workflows

When advancing a generic formulation or a novel salt form of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine, establishing bioequivalence is a strict regulatory requirement. The standard approach is an in vivo randomized, two-period, two-sequence crossover design in healthy volunteers, evaluated under both fasting and fed conditions.

Workflow Start 2-Way Crossover Design Dosing Administer Test/Ref Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction Alkaline LLE Extraction Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS PK Calculate Cmax & AUC LCMS->PK Stats 90% CI (80-125% Rule) PK->Stats

Fig 2: Standardized bioequivalence workflow from crossover dosing to statistical PK validation.

Self-Validating Experimental Protocols

In Vitro Synaptosomal Uptake Assay

To validate the comparative data in Table 1, a functional uptake assay using rat brain synaptosomes is required.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize striatal (for DAT) and cortical (for NET) rat brain tissues in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 10,000 × g for 20 min to isolate the synaptosomal pellet.

  • Incubation: Resuspend the pellet in Krebs-Ringer HEPES buffer. Aliquot into 96-well plates.

  • Drug Treatment: Add 2-(3-Fluorophenyl)-5,5-dimethylmorpholine at varying concentrations (0.1 nM to 10 μM) and incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add [³H]-Dopamine or [³H]-Norepinephrine (final concentration 10 nM). Incubate for exactly 5 minutes.

  • Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and filtering through GF/B glass fiber filters using a cell harvester.

  • Quantification: Wash filters three times, add scintillation cocktail, and count radioactivity.

  • Self-Validation Control: Define non-specific uptake using a saturating concentration of a known inhibitor (e.g., 10 μM nomifensine for DAT). Subtract this baseline from all total uptake values to ensure specific transporter activity is isolated.

LC-MS/MS Bioanalytical Method for Plasma Pharmacokinetics

For clinical bioequivalence, quantifying the morpholine derivative in human plasma requires extreme sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 μL of human plasma to a 96-well extraction plate.

  • Internal Standard Addition: Add 10 μL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2-(3-F-phenyl)-5,5-DMM-d6 (100 ng/mL), to all samples except matrix blanks.

  • Alkaline Pre-treatment: Add 50 μL of 0.5 M Ammonium Hydroxide (NH₄OH) to basify the plasma (pH > 10.5).

  • Liquid-Liquid Extraction (LLE): Add 600 μL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes, then centrifuge at 4,000 rpm for 5 minutes.

  • Evaporation & Reconstitution: Transfer 400 μL of the upper organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 μL of Mobile Phase A/B (50:50).

  • Chromatography: Inject 5 μL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 μm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the analyte and SIL-IS.

Expertise & Experience: Causality Behind Experimental Choices

A protocol is merely a recipe without understanding the physicochemical causality driving its design. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), consider the following rationales:

  • Why Alkaline LLE? The morpholine ring nitrogen has a basic pKa of approximately 8.3. At physiological plasma pH (7.4), the drug is predominantly ionized and highly water-soluble. By adding NH₄OH to raise the pH above 10.5, we force the molecule into its un-ionized (free base) state. This maximizes its partition coefficient into the organic MTBE layer, leaving polar endogenous plasma proteins and phospholipids behind, drastically reducing matrix effects.

  • Why Formic Acid in the Mobile Phase? While we extract the drug at a high pH, we must analyze it at a low pH. Formic acid in the LC mobile phase re-protonates the morpholine nitrogen. A pre-formed positive charge is critical for maximizing ionization efficiency and signal intensity in the +ESI source of the mass spectrometer.

  • The Necessity of SIL-IS: The use of a deuterated internal standard (-d6) creates a self-validating system. If ion suppression occurs in the mass spectrometer due to a co-eluting patient-specific lipid, it will suppress the signal of both the drug and the SIL-IS equally. Because bioequivalence relies on the ratio of Analyte Area to IS Area, the final calculated concentration remains perfectly accurate, safeguarding the integrity of the 90% Confidence Interval (CI) calculations required by regulatory bodies [2].

References

  • Carroll FI, et al. "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry, 2011.

  • U.S. Food and Drug Administration (FDA). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." FDA Guidance Documents.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents.

  • Key Organics. "2-(3-fluorophenyl)-5,5-dimethylmorpholine (CAS: 1099623-16-1)." Chemical Database. 1

  • Wikipedia. "G-130 (2-phenyl-5,5-dimethylmorpholine)." Wikipedia, The Free Encyclopedia. 2

Sources

Validation of Analytical Methods for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)-5,5-dimethylmorpholine (CAS: 1099623-16-1) is a critical pharmacophore in the development of norepinephrine-dopamine reuptake inhibitors (NDRIs). As a structural analogue to hydroxybupropion, its purity is paramount for establishing structure-activity relationships (SAR) and ensuring safety in pre-clinical models.

This guide provides an objective, technical comparison of analytical methodologies for validating the purity of this compound. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity, our comparative analysis identifies High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the optimal "workhorse" method for routine purity profiling (98%+ purity) due to its superior precision, robustness, and cost-efficiency.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in method design.

  • Chemical Structure: A morpholine ring substituted with a 3-fluorophenyl group and a gem-dimethyl group.[1][2]

  • Basicity (pKa): The morpholine nitrogen is basic (estimated pKa ~8.5).

    • Implication: Mobile phases must be buffered (pH < 4.0) to ensure the amine is fully protonated, preventing peak tailing caused by silanol interactions.

  • Chromophore: The 3-fluorophenyl moiety provides distinct UV absorption.

    • Implication: UV detection is viable, typically at 210 nm (general) or 254 nm (specific).

Key Impurities to Monitor
  • Regioisomers: 2-(3-Fluorophenyl)-3,3-dimethylmorpholine (synthesis by-product).

  • Open-Chain Intermediates: Uncyclized amino-ketones.

  • Dehalogenated Species: 2-Phenyl-5,5-dimethylmorpholine (potential degradation product).

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table contrasts the performance of the proposed HPLC-UV method against the high-sensitivity LC-MS/MS alternative.

Table 1: Method Performance Comparison

FeatureHPLC-UV (Recommended for Purity)LC-MS/MS (Alternative)
Primary Application Purity Assay (>98%), Stability TestingTrace Impurity Profiling (<0.1%), Metabolite ID
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
Precision (RSD) < 0.5% (High Reproducibility)2.0% - 5.0% (Matrix Effects)
Cost Per Sample LowHigh
Robustness High (Tolerates buffer variations)Moderate (Sensitive to ion suppression)
Specificity Good (Separates main peak from impurities)Excellent (Mass-based discrimination)

Verdict: For routine purity validation of the bulk substance, HPLC-UV is the superior choice due to its robustness and lower relative standard deviation (RSD), which is critical for assay calculations. LC-MS/MS should be reserved for characterizing unknown impurities below the UV detection limit (0.05%).

Validated Experimental Protocol: HPLC-UV

This protocol is designed to meet ICH Q2(R2) guidelines for validation of analytical procedures.

Chromatographic Conditions[3]
  • Instrument: HPLC System with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Rationale: Provides strong hydrophobic retention for the phenyl ring while the "Plus" or "Base Deactivated" silica minimizes tailing for the basic morpholine nitrogen.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.04060
12.19010
15.09010
Standard Preparation[4]
  • Stock Solution: Dissolve 10 mg of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute the Stock Solution with Mobile Phase A:Acetonitrile (90:10) to a final concentration of 0.1 mg/mL.

Validation Workflow & Decision Logic

The following diagrams illustrate the validation lifecycle and the decision matrix for selecting the appropriate detection method.

Diagram 1: ICH Q2(R2) Validation Workflow

ValidationWorkflow Start Method Development SystemSuitability System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuitability Specificity Specificity (Stress Testing/Forced Degradation) SystemSuitability->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity AccuracyPrecision Accuracy & Precision (Recovery 98-102%, RSD < 2%) Linearity->AccuracyPrecision LOD_LOQ Sensitivity (LOD/LOQ Determination) AccuracyPrecision->LOD_LOQ Robustness Robustness (pH, Flow, Temp variations) LOD_LOQ->Robustness FinalMethod Validated Method Robustness->FinalMethod

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Diagram 2: Analytical Method Selection Matrix

MethodSelection Objective Define Analytical Objective PurityCheck Routine Purity (>98%)? Objective->PurityCheck TraceImpurity Trace Impurities (<0.05%)? PurityCheck->TraceImpurity No HPLC_UV Method A: HPLC-UV (Robust, Cost-Effective) PurityCheck->HPLC_UV Yes Volatile Volatile Impurities? TraceImpurity->Volatile Volatile LC_MS Method B: LC-MS/MS (High Sensitivity) TraceImpurity->LC_MS Non-Volatile GC_MS Method C: GC-MS (Residual Solvents) Volatile->GC_MS Yes

Caption: Decision tree for selecting the optimal analytical technique based on specific research goals.

Validation Results Summary (Simulated Data)

The following data represents typical acceptance criteria and results for a successfully validated method for this class of compounds.

Table 2: Validation Parameters & Acceptance Criteria

ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at RT of analytePurity Angle < Purity ThresholdPass
Linearity (

)


Pass
Range 80% – 120% of target conc.0.08 – 0.12 mg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4%Pass
Precision (Repeatability) RSD

0.3%Pass
Intermediate Precision RSD

0.8%Pass
LOD (S/N ratio)

0.05 µg/mLPass
LOQ (S/N ratio)

0.15 µg/mLPass

Conclusion

For the validation of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine , the HPLC-UV method utilizing a C18 column and acidic phosphate buffer provides the optimal balance of specificity, precision, and economy. While LC-MS/MS is a powerful alternative for trace analysis, its higher variability and cost make it less suitable for routine purity assays of the bulk drug substance.

Researchers are advised to follow the detailed protocol in Section 3 , ensuring strict adherence to pH control to manage the basicity of the morpholine ring.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency. [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Journal of Saudi Chemical Society. [Link]

Sources

Safety Operating Guide

2-(3-Fluorophenyl)-5,5-dimethylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Environmental Compliance

2-(3-Fluorophenyl)-5,5-dimethylmorpholine is a fluorinated morpholine derivative, likely utilized as a pharmaceutical intermediate or research compound.[1] Its disposal requires strict adherence to halogenated organic waste protocols. Unlike standard organic solvents, the presence of the fluorine atom and the morpholine ring dictates specific incineration pathways to prevent the formation of hydrofluoric acid (HF) and nitrogen oxides (NOx) during thermal destruction.

Critical Directive: This compound must NEVER be mixed with non-halogenated solvents or disposed of down the drain. It is classified as a Halogenated Solvent/Organic Waste .

Hazard Identification & Risk Assessment

Since a specific Safety Data Sheet (SDS) for this exact isomer is often proprietary or unavailable in public databases, we derive the safety profile from its structural analogs (e.g., 2-(3-fluorophenyl)morpholine and 5,5-dimethylmorpholine).[1]

Table 1: Estimated GHS Classification & Hazard Profile

Hazard CategoryClassification (Estimated)Hazard StatementOperational Implication
Physical Flammable Liquid/Solid (Cat 3)H226: Flammable liquid and vapor.[1][2]Keep away from heat/sparks.[2][3][4][5][6][7] Ground all containers.
Health Skin Corrosion (Cat 1B)H314: Causes severe skin burns.[2][3][5]Mandatory: Face shield + Goggles.[2][7]
Health Acute Toxicity (Oral/Dermal)H302/H311: Harmful/Toxic.[2][4][5]Do not handle without double-gloving (Nitrile).[1]
Environmental Aquatic Chronic (Cat 3)H412: Harmful to aquatic life.Zero discharge to sewer systems.

Chemical Stability Note: As a secondary amine, this compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids. Reaction with nitrosating agents can form carcinogenic nitrosamines.

Pre-Disposal Handling & Containment

Before initiating disposal, ensure the waste is stabilized and correctly categorized.

A. Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles AND a face shield (8-inch minimum).[1][2]

  • Hands: Double-gloving recommended.[1] Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.

  • Body: Flame-resistant lab coat and closed-toe chemical-resistant shoes.

  • Respiratory: Work inside a certified fume hood. If working outside a hood with large quantities, use a half-mask respirator with organic vapor/acid gas cartridges (OV/AG).[1]

B. Waste Segregation (The "Halogen Rule")

You must segregate this chemical into the Halogenated Waste Stream .

  • Why? Disposal facilities use different incinerators for halogenated compounds to scrub acidic byproducts (like HF). Mixing this with non-halogenated waste (e.g., pure acetone/ethanol) contaminates the entire lot, significantly increasing disposal costs and safety risks.

Detailed Disposal Procedures

Scenario A: Disposal of Liquid Waste (Solutions)

Applicable for reaction mixtures, mother liquors, or stock solutions.[1]

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the solution is acidic.

  • pH Check: If the waste is an aqueous mixture, check pH. If pH < 2 or > 12.5, tag as "Corrosive" in addition to "Toxic."

  • Transfer: Pour waste into the container using a funnel to prevent splashing. Leave 10% headspace for expansion.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED SOLVENT."[1]

    • Constituents: List "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" explicitly. Do not use abbreviations.

    • Hazards: Check "Flammable," "Toxic," and "Corrosive."[6]

Scenario B: Disposal of Solid Waste

Applicable for pure compound, filter cakes, or contaminated silica gel.[1]

  • Containment: Place the solid material into a wide-mouth HDPE jar or a double-lined hazardous waste bag.

  • Debris: Contaminated gloves, weigh boats, and paper towels must be treated as solid hazardous waste, not regular trash.

  • Labeling: Tag as "HAZARDOUS WASTE - SOLID TOXIC."

Scenario C: Spill Management (Immediate Action)
  • Evacuate & Ventilate: Clear the area.

  • PPE Up: Don full PPE including respiratory protection.[4]

  • Contain: Use a non-combustible absorbent (Vermiculite or Sand).[6] Do not use paper towels for large spills due to flammability risk.

  • Neutralize: If the spill is large and the compound is in its free-base form (alkaline), a mild neutralizer (citric acid) can be applied cautiously.

  • Collect: Scoop absorbed material into a hazardous waste pail. Label as "Spill Debris - Contains Fluorinated Morpholine."[1]

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-(3-Fluorophenyl)-5,5-dimethylmorpholine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solution Solid Solid / Debris StateCheck->Solid Powder/Gloves HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck SolidContainer Container: Wide-mouth Jar/Bag Label: 'Hazardous Solid Waste' Solid->SolidContainer Segregate CRITICAL: Do NOT Mix. Keep in Halogenated Stream HalogenCheck->Segregate Yes (Stop!) LiquidContainer Container: HDPE/Glass Label: 'Halogenated Organic Waste' HalogenCheck->LiquidContainer No (Proceed) Segregate->LiquidContainer Segregated Disposal Final Disposal: High-Temp Incineration (with Acid Scrubbing) LiquidContainer->Disposal SolidContainer->Disposal

Figure 1: Decision matrix for segregating and packaging fluorinated morpholine waste.[1]

Regulatory Compliance (RCRA & Global Standards)

  • US EPA (RCRA):

    • D001: If the waste is a liquid with a flashpoint < 60°C (likely for morpholine solutions).

    • Halogenated Solvents (F-List): While this specific molecule may not be F-listed (like DCM), it must be treated with the same protocol due to the fluorine content.[1]

  • EU Waste Framework Directive:

    • EWC Code 14 06 02:* "Other halogenated solvents and solvent mixtures."[8]

    • EWC Code 07 05 01:* "Aqueous washing liquids and mother liquors" (if aqueous).

References

  • Santa Cruz Biotechnology. Safety Data Sheet: Morpholine Derivatives. Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 2-(3-Fluorophenyl)morpholine (Analog).[1] Retrieved from [1]

  • BenchChem. Safe Disposal of Morpholine Derivatives: A Procedural Guide. Retrieved from [1]

  • Carl Roth. Safety Data Sheet: Morpholine (General Hazards). Retrieved from [1]

  • University of Barcelona. Hazardous Laboratory Waste Classification Guidelines. Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.